molecular formula C7H10N2O2S B15599236 Carbimazole-d5

Carbimazole-d5

Cat. No.: B15599236
M. Wt: 191.26 g/mol
InChI Key: CFOYWRHIYXMDOT-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbimazole-d5 is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 191.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

191.26 g/mol

IUPAC Name

1,1,2,2,2-pentadeuterioethyl 3-methyl-2-sulfanylideneimidazole-1-carboxylate

InChI

InChI=1S/C7H10N2O2S/c1-3-11-7(10)9-5-4-8(2)6(9)12/h4-5H,3H2,1-2H3/i1D3,3D2

InChI Key

CFOYWRHIYXMDOT-WNWXXORZSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Carbimazole-d5: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Carbimazole-d5. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies. This document delves into the mechanism of action of its parent compound, carbimazole (B1668351), and furnishes detailed experimental protocols for its analysis.

Introduction to Carbimazole and its Deuterated Analog

Carbimazole is a widely used antithyroid agent for the management of hyperthyroidism.[1] It acts as a prodrug, rapidly converting in the body to its active metabolite, methimazole.[1][2][3][4] Methimazole, in turn, interferes with the synthesis of thyroid hormones.[1][2][3][5][6][7][8][9] this compound is a stable isotope-labeled version of carbimazole, where five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry, as it shares near-identical physicochemical properties with the unlabeled drug, but is distinguishable by its mass.[10][11][12]

Chemical Structure and Properties

The chemical structures of Carbimazole and this compound are depicted below.

Figure 1: Chemical Structures

G cluster_0 Carbimazole cluster_1 This compound Carbimazole Carbimazole-d5_structure Chemical structure of this compound would be identical to Carbimazole, with the five hydrogens on the ethyl group (-CH2CH3) replaced by deuterium (-CD2CD3). A standard 2D chemical structure image for this compound is not readily available in the search results.

Caption: Chemical structure of Carbimazole. The structure of this compound is identical, with the ethyl group being deuterated.

The key physicochemical properties of Carbimazole and this compound are summarized in the table below for easy comparison.

PropertyCarbimazoleThis compound
Molecular Formula C₇H₁₀N₂O₂SC₇H₅D₅N₂O₂S
Molecular Weight 186.23 g/mol 191.26 g/mol
CAS Number 22232-54-822232-54-8 (unlabeled)
Appearance White solidNot specified, expected to be a white solid
Melting Point 123.5 °CNot specified
Solubility Soluble in methanol (B129727) and acetonitrileNot specified, expected to be similar to Carbimazole
LogP 0.4Not specified, expected to be similar to Carbimazole

Mechanism of Action: Inhibition of Thyroid Hormone Synthesis

Carbimazole exerts its therapeutic effect after being metabolized to methimazole. Methimazole's primary mechanism of action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[2][3][5][6][7][8][9] The inhibition of TPO disrupts the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these iodotyrosines to form T3 and T4.[2][3][5][6][7][8][9] This leads to a reduction in the overall production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.

The signaling pathway illustrating this mechanism is provided below.

Thyroid_Hormone_Synthesis_Inhibition Carbimazole Carbimazole (Prodrug) Methimazole Methimazole (Active Metabolite) Carbimazole->Methimazole Metabolism TPO Thyroid Peroxidase (TPO) Enzyme Methimazole->TPO Inhibits Iodide Iodide (I-) Iodine Iodine (I2) MIT_DIT Monoiodotyrosine (MIT) & Diiodotyrosine (DIT) Iodide->Iodine Oxidation Thyroglobulin Tyrosine residues on Thyroglobulin Iodine->Thyroglobulin Iodination Thyroglobulin->MIT_DIT T3_T4 Thyroid Hormones (T3 & T4) MIT_DIT->T3_T4 Coupling

Caption: Mechanism of Carbimazole action via its active metabolite, Methimazole.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of Carbimazole and, by extension, this compound.

Synthesis of Carbimazole and its Deuterated Analog

A general, one-pot synthesis method for carbimazole and its analogs has been described.[13] While a specific protocol for this compound is not detailed in the provided search results, a plausible synthesis can be adapted from the described methods for the unlabeled compound by utilizing a deuterated starting material.

Note: The following protocol is a representative synthesis for Carbimazole. The synthesis of this compound would require the use of deuterated ethyl chloroformate.

Materials:

Procedure:

  • To a cooled (0 °C) solution of 1-methylimidazole in freshly distilled dry THF, add ethyl chloroformate via syringe.

  • Stir the mixture for 3 hours and then cool back to 0 °C.

  • Add triethylamine to the solution and allow it to reach room temperature (25 °C).

  • After stirring for 3 hours at room temperature, add elemental sulfur.

  • Stir the resulting mixture for 24 hours.

  • Filter the mixture through a pad of celite.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by chromatography.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Several RP-HPLC methods have been developed for the quantification of carbimazole in bulk and pharmaceutical formulations.[14][15][16][17] The following is a representative protocol.

Instrumentation:

  • HPLC system with UV detector (e.g., JASCO Extrema LC system-4000)[14]

  • Data acquisition and analysis software (e.g., ChromNAV)[14]

  • Analytical balance

  • Ultrasonicator

Chromatographic Conditions:

ParameterValue
Column Inertsil ODS (250x4.6mm, 5µm)[14][15] or C18 column (4.6x250mm, 5µm)[16]
Mobile Phase Methanol:Acetonitrile (80:20 v/v)[14][15] or Methanol:0.1% OPA (80:20 v/v)[16]
Flow Rate 0.7 mL/min[14][15][16]
Injection Volume 10 µL[14]
Detection Wavelength 298 nm[14][15] or 291 nm[16]
Diluent Methanol[14]

Standard Solution Preparation:

  • Accurately weigh 10 mg of Carbimazole standard and transfer it to a 10 mL volumetric flask.[14][18]

  • Dissolve and make up the volume with the diluent (Methanol) to obtain a stock solution of 1000 µg/mL.[14][18]

  • Sonicate for 15 minutes to ensure complete dissolution.[18]

  • Prepare working standard solutions of desired concentrations (e.g., 5-25 µg/mL) by further diluting the stock solution with the mobile phase.[18]

Sample Analysis Workflow:

HPLC_Workflow Start Start Prep_Standards Prepare Standard Solutions Start->Prep_Standards Prep_Samples Prepare Sample Solutions Start->Prep_Samples Inject Inject 10 µL into HPLC Prep_Standards->Inject Prep_Samples->Inject Chromatography Chromatographic Separation Inject->Chromatography Detect UV Detection at 298 nm Chromatography->Detect Data_Acquisition Data Acquisition Detect->Data_Acquisition Analysis Peak Integration & Quantification Data_Acquisition->Analysis End End Analysis->End

Caption: General workflow for the RP-HPLC analysis of Carbimazole.

Analytical Method: Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

A detailed structural refinement of carbimazole has been performed using solid-state NMR crystallography.[19][20][21][22] This technique provides valuable information about the three-dimensional structure of crystalline solids.

Instrumentation:

  • Solid-state NMR spectrometer (e.g., 400 MHz)[23]

  • Magic Angle Spinning (MAS) probe (e.g., 2.5 mm or 4 mm)[23][24]

Experimental Parameters:

  • ¹³C CP/MAS: Cross-polarization magic angle spinning is used to enhance the signal of low-abundance ¹³C nuclei. A typical MAS frequency would be 22 kHz.[20]

  • ¹H MAS and CRAMPS: High-resolution ¹H spectra can be obtained using Combined Rotation and Multiple Pulse Spectroscopy (CRAMPS) to suppress homonuclear dipolar broadening.[20]

  • ¹H-¹H DQSQ: Double Quantum-Single Quantum correlation experiments can be used to probe proton-proton proximities.[20]

  • ¹H-¹³C HETCOR: Heteronuclear Correlation experiments are used to establish connectivity between protons and carbons.[20]

Sample Preparation:

The solid sample is packed into a zirconia rotor for analysis.[24]

Bioanalytical Method: LC-MS/MS with this compound as Internal Standard

This compound is an excellent internal standard for the quantification of carbimazole in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11][12]

General Workflow:

LCMSMS_Workflow Start Start Spike_IS Spike Biological Sample with this compound (IS) Start->Spike_IS Extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Spike_IS->Extraction Inject_LC Inject Extract into LC System Extraction->Inject_LC LC_Separation Chromatographic Separation Inject_LC->LC_Separation MS_Ionization Mass Spectrometric Ionization (e.g., ESI) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM) MS_Ionization->MS_Analysis Quantification Quantification using Analyte/IS Peak Area Ratio MS_Analysis->Quantification End End Quantification->End

Caption: Workflow for bioanalysis using LC-MS/MS with this compound as an internal standard.

Key Considerations for using this compound as an Internal Standard:

  • Purity: It is crucial to verify the isotopic and chemical purity of the this compound standard to avoid interference with the analyte.[10]

  • Concentration: The concentration of the internal standard should be optimized to provide a consistent and reliable signal across the calibration range.[12]

  • Timing of Addition: The internal standard should be added to the samples as early as possible in the sample preparation workflow to account for variability in all subsequent steps.[11]

  • Matrix Effects: While stable isotope-labeled internal standards are excellent at compensating for matrix effects, it is still important to assess and minimize these effects during method development.[25]

Conclusion

This compound is a valuable tool for researchers and drug development professionals, particularly for pharmacokinetic and bioequivalence studies of carbimazole. Its chemical and physical properties are nearly identical to the parent drug, making it an ideal internal standard for mass spectrometry-based quantification. A thorough understanding of the mechanism of action of carbimazole and the availability of robust analytical methods are essential for its effective use in a research and development setting. This guide provides a foundational understanding and practical protocols to aid in these endeavors.

References

A Technical Guide to the Synthesis and Characterization of Deuterated Carbimazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of deuterated Carbimazole (B1668351). The introduction of deuterium (B1214612) into drug molecules, a process known as deuteration, can significantly alter their pharmacokinetic properties by slowing down metabolic processes, a phenomenon attributed to the kinetic isotope effect. This can lead to improved drug efficacy, reduced dosage frequency, and a better safety profile.[1][2] Carbimazole is a prodrug that is rapidly converted in the body to its active metabolite, methimazole (B1676384).[3][4][5][6][7] Methimazole inhibits the production of thyroid hormones (T3 and T4) by interfering with the enzyme thyroid peroxidase.[3][4][8][] This guide outlines a proposed synthetic route for deuterated Carbimazole, followed by detailed protocols for its characterization.

I. Synthesis of Deuterated Carbimazole

  • Synthesis of Deuterated Methimazole (d-Methimazole): This step focuses on introducing deuterium atoms into the methimazole molecule.

  • Conversion of d-Methimazole to Deuterated Carbimazole (d-Carbimazole): This step involves the reaction of deuterated methimazole with an appropriate acylating agent.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Deuterated Methimazole cluster_step2 Step 2: Conversion to Deuterated Carbimazole Start1 Starting Materials: - Methylaminoacetaldehyde dialkyl acetal (B89532) - Deuterated Methyl isothiocyanate (CD3NCS) or - Potassium thiocyanate (B1210189) & Deuterated Methylamine (B109427) Reaction1 Cyclization Reaction Start1->Reaction1 Product1 Deuterated Methimazole (d-Methimazole) Reaction1->Product1 Start2 Deuterated Methimazole (from Step 1) Reaction2 Acylation Reaction Start2->Reaction2 Reagent2 Ethyl Chloroformate Reagent2->Reaction2 Product2 Deuterated Carbimazole (d-Carbimazole) Reaction2->Product2

Caption: Proposed two-step synthesis of deuterated Carbimazole.

Experimental Protocol: Synthesis of Deuterated Methimazole (d-Methimazole)

The synthesis of methimazole can be achieved through the reaction of methylaminoacetaldehyde dialkyl acetal with an isothiocyanate.[][11] To introduce deuterium, a deuterated starting material, such as deuterated methyl isothiocyanate (CD₃NCS), can be utilized. Alternatively, deuteration can be achieved by using deuterated methylamine and potassium thiocyanate.

Materials:

  • Methylaminoacetaldehyde dimethyl acetal

  • Deuterated methyl isothiocyanate (CD₃NCS) or Potassium thiocyanate and Deuterated methylamine (CD₃NH₂)

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvent (e.g., ethanol, methanol)

  • Deuterated water (D₂O) for certain deuteration strategies[12][13][14]

Procedure (Conceptual):

  • Reaction Setup: In a round-bottom flask, dissolve methylaminoacetaldehyde dimethyl acetal in an appropriate solvent.

  • Addition of Reagents: Slowly add deuterated methyl isothiocyanate to the solution. If using the alternative route, react deuterated methylamine with potassium thiocyanate to form the isothiocyanate in situ.

  • Cyclization: Acidify the reaction mixture with hydrochloric acid to facilitate the cyclization and formation of the imidazole (B134444) ring.[11]

  • Neutralization and Extraction: Neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the deuterated methimazole using a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Conversion to Deuterated Carbimazole (d-Carbimazole)

This step involves the acylation of the synthesized deuterated methimazole.

Materials:

  • Deuterated Methimazole (from the previous step)

  • Ethyl chloroformate

  • Pyridine or another suitable base

  • Anhydrous organic solvent (e.g., chloroform, dichloromethane)

Procedure:

  • Dissolution: Dissolve the purified deuterated methimazole in an anhydrous organic solvent in a reaction vessel.

  • Base Addition: Add a suitable base, such as pyridine, to the solution.

  • Acylation: Cool the mixture in an ice bath and slowly add ethyl chloroformate dropwise while stirring.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the reaction mixture with water to remove the base and any water-soluble byproducts.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure. The resulting crude deuterated Carbimazole can be further purified by recrystallization.

II. Characterization of Deuterated Carbimazole

A comprehensive characterization is essential to confirm the successful synthesis and deuteration of Carbimazole. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules and will be crucial for confirming the position and extent of deuteration.

¹H NMR Spectroscopy:

  • Expected Outcome: The proton NMR spectrum of deuterated Carbimazole is expected to show a significant reduction or complete disappearance of the signal corresponding to the methyl protons, depending on the efficiency of the deuteration. The remaining proton signals of the imidazole ring and the ethyl group should be consistent with the structure of Carbimazole.[15][16][17][18]

¹³C NMR Spectroscopy:

  • Expected Outcome: The carbon-13 NMR spectrum will show a characteristic triplet signal for the deuterated methyl carbon due to coupling with deuterium (spin I=1). The chemical shifts of the other carbon atoms should be comparable to those of non-deuterated Carbimazole.[15][16]

¹H NMR Chemical Shifts (δ, ppm) of Carbimazole (Reference) Expected ¹H NMR Chemical Shifts (δ, ppm) of d-Carbimazole ¹³C NMR Chemical Shifts (δ, ppm) of Carbimazole (Reference) Expected ¹³C NMR Chemical Shifts (δ, ppm) of d-Carbimazole
~3.6 (s, 3H, N-CH₃)Signal significantly reduced or absent~35 (N-CH₃)Triplet signal at ~35 ppm
~7.0 (d, 1H, Imidazole-H)~7.0 (d, 1H, Imidazole-H)~118 (Imidazole-CH)~118 (Imidazole-CH)
~7.4 (d, 1H, Imidazole-H)~7.4 (d, 1H, Imidazole-H)~130 (Imidazole-CH)~130 (Imidazole-CH)
~4.4 (q, 2H, O-CH₂-CH₃)~4.4 (q, 2H, O-CH₂-CH₃)~65 (O-CH₂-CH₃)~65 (O-CH₂-CH₃)
~1.4 (t, 3H, O-CH₂-CH₃)~1.4 (t, 3H, O-CH₂-CH₃)~14 (O-CH₂-CH₃)~14 (O-CH₂-CH₃)
~160 (C=S)~160 (C=S)
~150 (N-COO)~150 (N-COO)

Note: Reference chemical shifts are approximate and can vary based on the solvent and instrument used.[5][15][16][19][20]

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the deuterated compound.

  • Expected Outcome: The mass spectrum of deuterated Carbimazole will show a molecular ion peak (M+) that is higher than that of non-deuterated Carbimazole (186.23 g/mol ) by the number of incorporated deuterium atoms (e.g., M+3 for a CD₃ group).[21][22][23][24][25][26] High-resolution mass spectrometry can be used to confirm the elemental composition.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected m/z of [M+H]⁺
CarbimazoleC₇H₁₀N₂O₂S186.23187.05
d₃-CarbimazoleC₇H₇D₃N₂O₂S189.25190.07
High-Performance Liquid Chromatography (HPLC)

HPLC will be used to determine the purity of the synthesized deuterated Carbimazole.

  • Methodology: A reverse-phase HPLC method can be employed. Several established HPLC methods for Carbimazole analysis can be adapted.[27][28][29][30]

  • Expected Outcome: The deuterated Carbimazole should elute as a single, sharp peak, and its retention time should be very similar to that of non-deuterated Carbimazole. The purity can be calculated from the peak area.

Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Characterization cluster_results Expected Results Sample Synthesized Deuterated Carbimazole NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS HPLC HPLC Analysis Sample->HPLC NMR_Result Confirm Deuteration Site and Extent NMR->NMR_Result MS_Result Confirm Molecular Weight (Isotopic Enrichment) MS->MS_Result HPLC_Result Determine Purity HPLC->HPLC_Result

Caption: Workflow for the characterization of deuterated Carbimazole.

III. Mechanism of Action of Carbimazole

Carbimazole is a prodrug that is rapidly metabolized to methimazole.[3][4] Methimazole acts as an antithyroid agent by inhibiting the enzyme thyroid peroxidase.[3][8] This enzyme is crucial for two key steps in the synthesis of thyroid hormones: the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodinated tyrosines to form T3 and T4.[3][31] By blocking this enzyme, methimazole effectively reduces the production of thyroid hormones.[4]

Signaling Pathway of Carbimazole Action

Carbimazole_Pathway cluster_synthesis Thyroid Hormone Synthesis Carbimazole Carbimazole (Prodrug) Methimazole Methimazole (Active Drug) Carbimazole->Methimazole Metabolism TPO Thyroid Peroxidase (TPO) Methimazole->TPO Inhibition Thyroglobulin Thyroglobulin-Tyrosine TPO->Thyroglobulin Iodination Iodide Iodide (I⁻) Iodide->TPO Oxidation MIT_DIT MIT and DIT Thyroglobulin->MIT_DIT T3_T4 T3 and T4 (Thyroid Hormones) MIT_DIT->T3_T4 Coupling (via TPO)

References

The Evolving Role of Carbimazole-d5 in Pharmacological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbimazole (B1668351), a cornerstone in the management of hyperthyroidism, acts as a prodrug, rapidly converting to its active metabolite, methimazole (B1676384).[1] This conversion is central to its therapeutic effect, which involves the inhibition of thyroid hormone synthesis.[2] To rigorously investigate the pharmacokinetics, metabolism, and bioequivalence of carbimazole, a precise and reliable analytical methodology is paramount. The introduction of deuterated internal standards, specifically Carbimazole-d5, has significantly advanced the bioanalytical investigation of this critical drug. This technical guide provides an in-depth overview of the application of this compound in exploratory pharmacological studies, with a focus on experimental protocols and data interpretation.

The Significance of Stable Isotope Labeling in Carbimazole Research

Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. Their use as internal standards in mass spectrometry-based assays offers several advantages over using structurally similar but non-isotopically labeled compounds:

  • Co-elution with the Analyte: this compound and carbimazole exhibit nearly identical physicochemical properties, ensuring they behave similarly during sample extraction and chromatographic separation.

  • Correction for Matrix Effects: Ion suppression or enhancement in the mass spectrometer, a common challenge in bioanalysis, affects both the analyte and the deuterated internal standard to a similar extent, allowing for accurate correction.

  • Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard minimizes variability introduced during sample preparation and analysis, leading to more reliable and reproducible data.

Metabolism and Pharmacokinetics of Carbimazole

Carbimazole is rapidly and almost completely metabolized to methimazole in vivo.[2][3] Understanding the pharmacokinetic profiles of both the prodrug and its active metabolite is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.

Table 1: Pharmacokinetic Parameters of Carbimazole and Methimazole

ParameterCarbimazoleMethimazoleReference
Bioavailability -80-95% (from Carbimazole)[3]
Time to Peak (Tmax) -1-2 hours
Volume of Distribution (Vd) -~40 L[3]
Plasma Protein Binding -Negligible[3]
Elimination Half-life (t½) -3-5 hours[3]
Metabolism Rapidly converted to methimazoleHepatic[3]
Excretion -<10% unchanged in urine[3]

Note: As Carbimazole is a prodrug, its own pharmacokinetic parameters are less clinically relevant than those of its active metabolite, methimazole.

Experimental Protocols

Bioanalytical Method for the Quantification of Carbimazole and Methimazole in Plasma

The following protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of carbimazole and its active metabolite methimazole in human plasma, utilizing this compound and Methimazole-d3 as internal standards.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of a working solution containing this compound and Methimazole-d3 as internal standards.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Carbimazole: Precursor ion -> Product ion

    • This compound: Precursor ion -> Product ion

    • Methimazole: Precursor ion -> Product ion

    • Methimazole-d3: Precursor ion -> Product ion

(Specific MRM transitions would need to be optimized based on the instrument used).

Visualizing Key Processes with Graphviz

Metabolic Pathway of Carbimazole

Carbimazole Carbimazole Methimazole Methimazole (Active Metabolite) Carbimazole->Methimazole Rapid Conversion (Hydrolysis) Inactive_Metabolites Inactive Metabolites Methimazole->Inactive_Metabolites Hepatic Metabolism Excretion Renal Excretion Methimazole->Excretion <10% Unchanged Inactive_Metabolites->Excretion cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (containing Carbimazole) Spike Spike with This compound (IS) Plasma->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC Chromatographic Separation Extraction->LC MS Mass Spectrometric Detection (MRM) LC->MS Ratio Calculate Peak Area Ratio (Carbimazole / this compound) MS->Ratio Quantification Quantify Carbimazole Concentration Ratio->Quantification

References

The Pivotal Role of Carbimazole-d5 in Modern Drug Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical analysis, the demand for highly accurate and reproducible quantitative methods is paramount. This is especially true for therapeutic drug monitoring and pharmacokinetic studies, where precise measurements directly impact patient safety and drug efficacy. Stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard in bioanalysis, particularly when coupled with liquid chromatography-mass spectrometry (LC-MS/MS). This technical guide delves into the core principles and practical applications of using a SIL-IS, with a specific focus on Carbimazole-d5 for the analysis of the antithyroid drug, carbimazole (B1668351). As carbimazole is a prodrug that rapidly and completely converts to its active metabolite, methimazole (B1676384), this guide will use a validated LC-MS/MS method for methimazole with a deuterated internal standard as a practical and relevant case study.

Introduction: The Imperative for Precision in Bioanalysis

The journey of a drug from development to clinical application is paved with rigorous testing and analysis. A critical aspect of this process is bioanalysis, the quantitative determination of drugs and their metabolites in biological fluids. The accuracy of these measurements is non-negotiable, as they form the basis for understanding a drug's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).

Traditional analytical methods often grapple with challenges such as matrix effects, where components of the biological sample interfere with the ionization of the target analyte, leading to inaccurate quantification.[1] The use of an internal standard (IS) is a well-established practice to correct for variability during sample preparation and analysis.[1] While structurally similar analogs can be used, stable isotope-labeled internal standards are widely recognized as the superior choice, a recommendation echoed by regulatory bodies like the FDA and EMA.[2]

Carbimazole is an antithyroid agent used in the management of hyperthyroidism.[3] It is a prodrug, meaning it is pharmacologically inactive until it is converted in the body to its active form, methimazole.[3][4] This conversion is rapid and complete.[4] Therefore, the quantitative analysis of carbimazole in biological matrices is effectively the analysis of methimazole. This compound, a deuterated form of carbimazole, serves as an ideal internal standard for this analysis.

The Principle of Stable Isotope Dilution Analysis

Stable isotope dilution analysis (SIDA) is a powerful technique that relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the earliest stage of the analytical workflow.[5] The SIL-IS, in this case, this compound (or Methimazole-d3 for the analysis of the active metabolite), possesses nearly identical physicochemical properties to the unlabeled analyte (the "light" compound).[5]

Key advantages of using a SIL-IS like this compound include:

  • Co-elution: The SIL-IS and the analyte exhibit virtually identical chromatographic behavior, ensuring they experience the same matrix effects at the same time.[2]

  • Similar Ionization Efficiency: Both the labeled and unlabeled compounds show comparable ionization efficiency in the mass spectrometer's source.[2]

  • Correction for Sample Loss: Any loss of analyte during sample preparation and extraction is mirrored by a proportional loss of the SIL-IS, allowing for accurate correction.[2]

By measuring the ratio of the mass spectrometer signal of the analyte to that of the SIL-IS, highly accurate and precise quantification can be achieved, independent of variations in sample volume, extraction efficiency, and matrix-induced ion suppression or enhancement.[2]

Metabolic Pathway of Carbimazole

Carbimazole's therapeutic effect is entirely dependent on its conversion to methimazole.[4][6] This metabolic activation is a critical consideration in the bioanalysis of the drug.

Carbimazole Carbimazole (Prodrug) Methimazole Methimazole (Active Metabolite) Carbimazole->Methimazole Rapid in vivo conversion Inhibition Inhibition Methimazole->Inhibition ThyroidPeroxidase Thyroid Peroxidase (TPO) HormoneSynthesis Thyroid Hormone Synthesis (T3, T4) ThyroidPeroxidase->HormoneSynthesis Inhibition->ThyroidPeroxidase Start Start: Human Plasma Sample (50 µL) Add_Sulfite Add Sodium Bisulfite (to form free sulfhydryl group) Start->Add_Sulfite Add_IS Spike with Methimazole-d3 (IS) Add_Sulfite->Add_IS Derivatization Derivatize with NBD-Cl Add_IS->Derivatization SLE Supported Liquid Extraction (SLE) Derivatization->SLE Evaporation Evaporate Organic Solvent SLE->Evaporation Reconstitution Reconstitute in 50% Methanol Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Start Start: Need for Quantitative Bioanalysis Decision1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? Start->Decision1 Use_SIL Use SIL-IS (e.g., this compound) Decision1->Use_SIL Yes Consider_Analog Consider Structural Analog IS Decision1->Consider_Analog No Validate_Method Validate Method per Regulatory Guidelines Use_SIL->Validate_Method Evaluate_Analog Evaluate Analog IS for: - Chromatographic co-elution - Similar extraction recovery - No isotopic crosstalk Consider_Analog->Evaluate_Analog Evaluate_Analog->Validate_Method End End: Robust Bioanalytical Method Validate_Method->End

References

Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of Carbimazole-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mass spectrometric fragmentation of Carbimazole-d5, a deuterated analog of the antithyroid drug Carbimazole. Understanding the fragmentation patterns of deuterated compounds is crucial for their use as internal standards in quantitative bioanalysis, enabling precise and accurate drug concentration measurements in complex biological matrices. This document outlines the proposed fragmentation pathways, presents quantitative data, and provides detailed experimental protocols to assist researchers in their analytical endeavors.

Introduction to Carbimazole and its Deuterated Analog

Carbimazole is a prodrug that is rapidly converted in the body to its active metabolite, methimazole.[1][2][3][4] Methimazole exerts its therapeutic effect by inhibiting the production of thyroid hormones.[1] In clinical and research settings, stable isotope-labeled internal standards, such as this compound, are indispensable for accurate quantification by mass spectrometry. The five deuterium (B1214612) atoms in this compound provide a distinct mass shift, allowing it to be differentiated from the endogenous compound while sharing similar chemical and physical properties.

Proposed Fragmentation Pathway of this compound

The mass spectrometry fragmentation of this compound is elucidated through the analysis of its non-deuterated counterpart, Carbimazole. Based on available mass spectral data for Carbimazole, the protonated molecule [M+H]⁺ has a precursor m/z of approximately 187.05.[2] For this compound, assuming the deuterium atoms are located on the ethyl group (a common labeling position), the precursor ion [M+H]⁺ would be expected at m/z 192.08.

The fragmentation of the Carbimazole core structure is proposed to follow several key pathways, primarily involving the loss of the ethoxycarbonyl group and cleavages within the imidazole (B134444) ring. The active metabolite of Carbimazole, methimazole, undergoes fragmentation through the elimination of HCN and H₂S, providing insights into the breakdown of the imidazole portion of the molecule.[5]

Below is a diagram illustrating the proposed fragmentation pathway of this compound.

Fragmentation_Pathway Precursor This compound [M+H]⁺ m/z 192.08 Fragment1 Loss of C₂D₅OH [M+H-C₂D₅OH]⁺ m/z 141.04 Precursor->Fragment1 - C₂D₅OH Fragment3 Loss of C₂D₅OCO [M+H-C₂D₅OCO]⁺ m/z 118.06 (Methimazole-d3 core) Precursor->Fragment3 - C₂D₅OCO• Fragment2 Loss of CO₂ from Fragment 1 [M+H-C₂D₅OH-CO₂]⁺ m/z 97.04 Fragment1->Fragment2 - CO₂ Fragment4 Loss of HCN from Fragment 3 [M+H-C₂D₅OCO-HCN]⁺ m/z 91.04 Fragment3->Fragment4 - HCN

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Quantitative Fragmentation Data

The following table summarizes the expected m/z values for the precursor and major fragment ions of this compound based on the proposed fragmentation pathway. The relative intensities are hypothetical and would need to be determined experimentally.

Ion DescriptionProposed Structurem/z (Da)
Protonated this compound[C₇H₅D₅N₂O₂S+H]⁺192.08
Fragment Ion 1[C₄H₅N₂OS+H]⁺141.04
Fragment Ion 2[C₃H₅N₂S+H]⁺97.04
Fragment Ion 3[C₄H₃D₃N₂S+H]⁺118.06
Fragment Ion 4[C₃H₂D₃NS+H]⁺91.04

Experimental Protocols

A robust and reliable analytical method is essential for the accurate quantification of this compound. Below is a generalized experimental protocol for the analysis of this compound in a biological matrix, which can be adapted and optimized for specific instrumentation and research needs.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or serum sample, add 300 µL of a precipitation solution (e.g., acetonitrile (B52724) containing an internal standard).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: 192.08 → 141.04 (Quantifier), 192.08 → 118.06 (Qualifier)

    • Carbimazole (Analyte): 187.05 → 128.04 (Quantifier), 187.05 → 115.03 (Qualifier)

  • Collision Energy: Optimize for each transition to achieve maximum signal intensity.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the specific mass spectrometer used.

The following diagram illustrates the general experimental workflow.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis MS->Data

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This guide provides a foundational understanding of the mass spectrometric fragmentation of this compound. The proposed fragmentation pathways and experimental protocols serve as a starting point for method development and routine analysis. It is important to note that the exact fragmentation pattern and optimal experimental conditions may vary depending on the specific mass spectrometer and analytical conditions employed. Therefore, empirical optimization is crucial for achieving the highest quality data in any research or clinical application.

References

Commercial suppliers and availability of Carbimazole-d5 for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, key characteristics, and practical applications of Carbimazole-d5, a deuterated analog of the antithyroid drug Carbimazole. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and bioanalytical sciences.

Introduction to Carbimazole and its Deuterated Analog

Carbimazole is a pro-drug that is rapidly converted in the body to its active metabolite, methimazole (B1676384).[1][2][3] Methimazole acts as an antithyroid agent by inhibiting the thyroid peroxidase enzyme, which is crucial for the synthesis of thyroid hormones T3 and T4.[1][2][3] Deuterated standards, such as this compound, are essential tools in bioanalytical studies, particularly in pharmacokinetic and metabolic research, where they serve as ideal internal standards for mass spectrometry-based quantification.

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers that provide reference standards for research purposes. The following table summarizes the key information from prominent commercial suppliers.

SupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )CAS Number (Unlabeled)
Axios ResearchAR-C01380C₇H₅D₅N₂O₂S191.2622232-54-8
ClearsynthCS-O-13469C₇H₅D₅N₂O₂S191.2622232-54-8
MedchemExpressHY-B0558SNot specifiedNot specifiedNot specified

Note: Purity, standard unit sizes, and pricing are typically available upon request from the suppliers and are often detailed in the Certificate of Analysis (CoA) provided with the product.[4]

Physicochemical Properties

The key physicochemical properties of this compound are detailed in the table below.

PropertyValueSource
Molecular Formula C₇H₅D₅N₂O₂S[4][5]
Molecular Weight 191.26 g/mol [4][5]
IUPAC Name ethyl 3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-1-carboxylate-d5[5]
Appearance Solid (based on unlabeled compound)
Storage Refer to supplier's Material Safety Data Sheet (MSDS)[5]

Experimental Applications and Protocols

The primary application of this compound in research is as an internal standard for the quantitative analysis of Carbimazole and its active metabolite, methimazole, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope label ensures that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, leading to accurate and precise quantification.

Bioanalytical Method for Methimazole Quantification using a Deuterated Internal Standard

The following protocol is adapted from a validated LC-MS/MS method for the determination of methimazole in human plasma, utilizing a deuterated internal standard.[6] While the original study used Methimazole-d3, this compound can be effectively substituted as the internal standard due to its rapid and complete conversion to deuterated methimazole.

4.1.1. Sample Preparation (Plasma)

  • To 50 µL of plasma sample, add 50 µL of the internal standard working solution (this compound in a suitable solvent like methanol).

  • Add 50 µL of a reducing agent (e.g., sodium bisulfite solution) to convert any oxidized forms of methimazole back to the parent compound.[6]

  • Vortex the samples for 30 seconds.

  • Perform a protein precipitation step by adding 200 µL of acetonitrile.

  • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4.1.2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to elute the analytes. The specific gradient profile should be optimized for the specific column and system.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both methimazole and deuterated methimazole (derived from this compound). The exact m/z values will need to be determined by direct infusion of the standards.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized to achieve maximum sensitivity.

Visualizations

Signaling Pathway: Mechanism of Action of Carbimazole

G Carbimazole Carbimazole (Pro-drug) Methimazole Methimazole (Active Metabolite) Carbimazole->Methimazole Methimazole->Inhibition TPO Thyroid Peroxidase (TPO) Iodination Iodination of Tyrosine Residues TPO->Iodination Hormone_Synthesis Thyroid Hormone Synthesis (T3, T4) Iodination->Hormone_Synthesis Inhibition->TPO

Caption: Mechanism of Carbimazole action.

Experimental Workflow: Bioanalytical Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation LC Separation (Reverse Phase) Supernatant_Transfer->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification

References

Methodological & Application

LC-MS/MS Method for the Quantification of Carbimazole in Human Plasma Using Carbimazole-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carbimazole in human plasma. The method utilizes a stable isotope-labeled internal standard, Carbimazole-d5, to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Carbimazole.

Introduction

Carbimazole is a pro-drug that is rapidly converted in the body to its active metabolite, methimazole.[1] It is an anti-thyroid agent used in the management of hyperthyroidism.[1] Accurate and reliable quantification of Carbimazole in biological matrices is essential for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects. LC-MS/MS has become the preferred technique for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays as it effectively compensates for variations in sample preparation, chromatography, and ionization.[3]

This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for the quantification of Carbimazole in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents
  • Carbimazole and this compound reference standards were obtained from a certified supplier.

  • HPLC-grade methanol (B129727) and acetonitrile (B52724) were purchased from a reputable chemical supplier.

  • Formic acid (LC-MS grade) was used as a mobile phase additive.

  • Human plasma was sourced from an accredited biobank.

  • All other chemicals and reagents were of analytical grade.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

LC-MS/MS Method Parameters

2.3.1. Liquid Chromatography

A reversed-phase C18 column was used for the chromatographic separation of Carbimazole and its internal standard.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.0010
2.5090
3.5090
3.5110
5.0010

2.3.2. Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Carbimazole and this compound were optimized for maximum sensitivity and specificity.

Table 3: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 4
Ion Spray Voltage 5500 V
Source Temperature 500 °C
Curtain Gas 30 psi
Collision Gas 9 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

Table 4: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (V)
Carbimazole187.2115.06025
This compound192.3120.06025

Protocols

Standard and Quality Control Sample Preparation

Stock solutions of Carbimazole and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation Protocol: Protein Precipitation
  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Method Validation and Performance

The method was validated according to established bioanalytical method validation guidelines. The following parameters were assessed:

Table 5: Summary of Method Validation Parameters

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by the internal standard

Data Presentation

Table 6: Calibration Curve Data (Example)

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.582
1001.165
5005.830
100011.685

Table 7: Precision and Accuracy Data (Example)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Precision (%CV)Inter-day Accuracy (% Bias)
LLOQ18.5-3.210.2-1.5
Low36.21.87.52.3
Mid1504.5-0.55.8-1.1
High8003.82.14.91.7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for Carbimazole quantification.

internal_standard_logic Analyte Carbimazole (Analyte) SamplePrep Sample Preparation Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Variability Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Accurate Concentration Ratio->Concentration Correction

Caption: Logic of internal standard use for quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Carbimazole in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise results. The simple protein precipitation sample preparation method allows for high-throughput analysis. This method is well-suited for a variety of clinical and research applications requiring the measurement of Carbimazole concentrations in plasma.

References

Application of Carbimazole-d5 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbimazole (B1668351) is an antithyroid pro-drug that is rapidly and completely metabolized to its active form, methimazole (B1676384), after administration.[1][2] Consequently, the bioanalysis of carbimazole in pharmacokinetic and toxicokinetic studies typically involves the quantification of methimazole in biological matrices. For accurate and precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is the gold standard. While Carbimazole-d5 is available, the analysis of its active metabolite, methimazole, is often performed. This application note details a validated bioanalytical method for the determination of methimazole in human plasma using its deuterated analog, Methimazole-d3, as the internal standard. This method is suitable for studies involving the administration of carbimazole.

Stable isotope-labeled internal standards, such as Methimazole-d3, are ideal for LC-MS/MS bioanalysis as they share very similar physicochemical properties with the analyte, co-elute chromatographically, and account for variability in sample preparation and matrix effects.[3]

Metabolic Pathway of Carbimazole

Carbimazole is rapidly and completely converted to methimazole in vivo. This biotransformation is a critical consideration in the design of bioanalytical methods.

Carbimazole Carbimazole (Pro-drug) Methimazole Methimazole (Active Metabolite) Carbimazole->Methimazole Rapid in vivo hydrolysis

Caption: Metabolic conversion of Carbimazole to Methimazole.

Experimental Protocols

This section details a validated LC-MS/MS method for the quantification of methimazole in human plasma, adapted from a published study by Ito et al., 2020.[4]

Materials and Reagents
  • Methimazole (Analyte)

  • Methimazole-d3 (Internal Standard)

  • Human Plasma (Matrix)

  • Sodium Bisulfite

  • 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) (Derivatizing agent)

  • Supported Liquid Extraction (SLE) cartridges

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Other standard laboratory reagents

Stock and Working Solutions Preparation
  • Stock Solutions: Prepare individual stock solutions of methimazole and Methimazole-d3 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the methimazole stock solution with 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of Methimazole-d3 at an appropriate concentration in 50% methanol.

Sample Preparation

The following sample preparation procedure involves reduction, derivatization, and extraction to enhance the stability and chromatographic retention of methimazole.

cluster_prep Sample Preparation Workflow plasma 50 µL Plasma Sample is Add Methimazole-d3 (IS) plasma->is reduction Add Sodium Bisulfite (Reduction) is->reduction derivatization Add NBD-Cl (Derivatization) reduction->derivatization extraction Supported Liquid Extraction (SLE) derivatization->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in 50% Methanol evaporation->reconstitution analysis Inject into LC-MS/MS reconstitution->analysis

Caption: Workflow for plasma sample preparation.

Detailed Protocol:

  • To 50 µL of plasma sample, calibrator, or QC sample in a microcentrifuge tube, add 50 µL of the Methimazole-d3 internal standard working solution.

  • Add a solution of sodium bisulfite to reduce any disulfide-bonded methimazole.[4]

  • Add 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) to derivatize the free sulfhydryl group of methimazole.[4]

  • Vortex the mixture.

  • Load the entire sample onto a supported liquid extraction (SLE) cartridge and wait for 5 minutes for the sample to absorb.

  • Elute the derivatized analyte and internal standard with an appropriate organic solvent (e.g., ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% methanol.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Flow Rate 0.3 mL/min
Gradient Optimized for separation (e.g., 20-95% B over 5 min)
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry (MS)

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) To be determined for NBD-derivatized methimazole
MRM Transition (IS) To be determined for NBD-derivatized Methimazole-d3
Collision Energy Optimized for each transition
Dwell Time 100 ms

Method Validation Data

The following tables summarize the performance characteristics of the described method, demonstrating its suitability for bioanalytical applications.[4]

Table 1: Calibration Curve and Linearity
ParameterValue
Concentration Range 1 - 1000 ng/mL
Regression Model Weighted (1/x²) linear
Correlation Coefficient (r²) > 0.999
Table 2: Accuracy and Precision
QC ConcentrationIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC < 10.2%89.5% - 101.1%< 9.8%96.0% - 99.7%
Mid QC < 10.2%89.5% - 101.1%< 9.8%96.0% - 99.7%
High QC < 10.2%89.5% - 101.1%< 9.8%96.0% - 99.7%

Data presented are based on the performance characteristics reported by Ito et al., 2020.[4]

Application

This validated LC-MS/MS method was successfully applied to determine the serum concentrations of total methimazole in patients with Graves' disease following the oral administration of methimazole.[4] The measured concentrations were found to be dose-dependent, demonstrating the utility of the method in clinical research and pharmacokinetic studies.[4] Given that carbimazole is a pro-drug of methimazole, this method is directly applicable to studies involving carbimazole administration.

Conclusion

The use of a stable isotope-labeled internal standard, such as Methimazole-d3, is crucial for the development of robust and reliable bioanalytical methods for the quantification of methimazole in biological matrices. The detailed protocol and validation data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals for the accurate measurement of methimazole concentrations in support of pharmacokinetic, toxicokinetic, and clinical studies involving carbimazole or methimazole administration.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Carbimazole-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbimazole is a widely used antithyroid drug for the management of hyperthyroidism. It acts as a prodrug, rapidly and completely metabolizing to its active form, methimazole (B1676384) (MMI), upon absorption.[1][2] Therapeutic drug monitoring (TDM) of methimazole is crucial for optimizing treatment efficacy and minimizing dose-related side effects. The use of a stable isotope-labeled internal standard, such as Carbimazole-d5 (which metabolizes to Methimazole-d5), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing high accuracy and precision.[3][4]

These application notes provide detailed protocols for the determination of methimazole in human plasma using LC-MS/MS with this compound as an internal standard. The methodologies described are intended for research and development purposes.

Metabolic Conversion and Mechanism of Action

Carbimazole undergoes rapid in vivo conversion to its pharmacologically active metabolite, methimazole.[5][6] Methimazole exerts its therapeutic effect by inhibiting the thyroid peroxidase (TPO) enzyme in the thyroid gland.[1][7][8] TPO is essential for the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin and the subsequent coupling of these residues to form thyroxine (T4) and triiodothyronine (T3).[4][9] By blocking TPO, methimazole effectively reduces the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism.[1][7][8]

metabolic_pathway cluster_0 In Vivo Metabolism Carbimazole_d5 This compound Methimazole_d5 Methimazole-d5 (Active Metabolite, Internal Standard) Carbimazole_d5->Methimazole_d5 Rapid Conversion Carbimazole Carbimazole (Prodrug) Methimazole Methimazole (Active Drug) Carbimazole->Methimazole Rapid Conversion mechanism_of_action cluster_thyroid_cell Thyroid Follicular Cell Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin-Tyrosine TPO->Thyroglobulin Iodination MIT_DIT MIT & DIT on Thyroglobulin Thyroglobulin->MIT_DIT T3_T4 T3 & T4 (Thyroid Hormones) MIT_DIT->T3_T4 Coupling Methimazole Methimazole Methimazole->TPO Inhibition experimental_workflow Sample Plasma Sample IS Add this compound (Internal Standard) Sample->IS Preparation Sample Preparation (PPT, LLE, or SLE) IS->Preparation Evaporation Evaporation Preparation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Processing & Quantification LC_MS->Data

References

Application Note: Quantification of Carbimazole and its Metabolite Methimazole in Plasma using Carbimazole-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbimazole (B1668351) is a widely used antithyroid drug for the treatment of hyperthyroidism.[1] It acts as a prodrug, rapidly and completely converting in vivo to its active metabolite, methimazole (B1676384).[2][3][4] Methimazole exerts its therapeutic effect by inhibiting the thyroid peroxidase enzyme, which is crucial for the production of thyroid hormones T3 and T4.[1] Given that carbimazole is rapidly metabolized, pharmacokinetic and therapeutic drug monitoring studies often require the accurate quantification of both the parent drug and its active metabolite.[5]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of carbimazole and methimazole in plasma samples. The method utilizes a deuterated internal standard, Carbimazole-d5, to ensure high accuracy and precision.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of carbimazole and methimazole in plasma.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample is Add this compound (Internal Standard) plasma->is ppt Protein Precipitation (e.g., with Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analytes calibration_curve->quantification

Caption: Experimental workflow for the quantification of carbimazole and methimazole.

Experimental Protocols

Materials and Reagents
  • Carbimazole reference standard

  • Methimazole reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant)

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A suitable C18 column, for example, a Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm), can be used.[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.7 mL/min[7]

  • Injection Volume: 10 µL

  • Gradient Elution:

Time (min)% Mobile Phase B
0.020
1.020
5.080
7.080
7.120
10.020
Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Carbimazole187.1115.0
Methimazole115.170.1
This compound192.1120.0

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Quantitative Data

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve Parameters
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Carbimazole1 - 1000> 0.99
Methimazole1 - 1000> 0.99
Table 2: Precision and Accuracy
AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
CarbimazoleLLOQ< 15< 1585 - 115
Low< 15< 1585 - 115
Medium< 15< 1585 - 115
High< 15< 1585 - 115
MethimazoleLLOQ< 15< 1585 - 115
Low< 15< 1585 - 115
Medium< 15< 1585 - 115
High< 15< 1585 - 115

LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation

Signaling Pathway/Logical Relationship Diagram

The metabolic conversion of carbimazole to methimazole is a key pharmacological pathway.

metabolic_pathway carbimazole Carbimazole (Prodrug) methimazole Methimazole (Active Metabolite) carbimazole->methimazole Rapid in vivo conversion thyroid_peroxidase Thyroid Peroxidase Inhibition methimazole->thyroid_peroxidase hormone_synthesis Decreased T3/T4 Synthesis thyroid_peroxidase->hormone_synthesis

Caption: Metabolic activation of carbimazole to methimazole and its mechanism of action.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of carbimazole and its active metabolite methimazole in plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of endocrinology and drug development.

References

Application Notes and Protocols for the Bioanalysis of Carbimazole's Active Metabolite, Methimazole, Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbimazole (B1668351) is a widely prescribed antithyroid drug that undergoes rapid and complete conversion to its active metabolite, methimazole (B1676384) (MMI), in the body. Therefore, the quantitative analysis of carbimazole in biological matrices is achieved by measuring the concentration of methimazole. Accurate and reliable quantification of methimazole is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as deuterated methimazole (MMI-d3), is the gold standard for mass spectrometry-based bioanalysis, as it corrects for variability during sample preparation and analysis.

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of methimazole in plasma or serum using a deuterated internal standard: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE).

Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The protocols described are designed for subsequent analysis by LC-MS/MS, a highly sensitive and selective technique ideal for the quantification of small molecules in complex biological matrices.

Typical LC-MS/MS Parameters for Methimazole and Methimazole-d3:

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile (B52724)/Methanol (B129727)
Gradient Optimized for separation of methimazole from endogenous interferences
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Methimazole: m/z 115 → 72; Methimazole-d3: m/z 118 → 75 (example transitions, should be optimized)

Section 1: Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing the bulk of proteins from a biological sample. It is a cost-effective technique suitable for high-throughput analysis. Acetonitrile is a commonly used precipitant that yields a clean supernatant.[1][2][3]

Experimental Protocol: Protein Precipitation with Acetonitrile
  • Sample Preparation:

    • Thaw plasma/serum samples and internal standard (MMI-d3) working solution at room temperature.

    • Vortex mix the samples to ensure homogeneity.

  • Precipitation:

    • Aliquot 100 µL of the plasma/serum sample into a clean microcentrifuge tube.

    • Add 10 µL of the MMI-d3 internal standard working solution and vortex briefly.

    • Add 300 µL of cold acetonitrile (pre-chilled at -20°C) to the sample. The 3:1 ratio of acetonitrile to sample is effective for protein removal.

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate for analysis.

    • Alternatively, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Analysis:

    • Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.

Workflow Diagram: Protein Precipitation

protein_precipitation_workflow start Start: Plasma/Serum Sample add_is Add Deuterated Internal Standard (MMI-d3) start->add_is add_acn Add Cold Acetonitrile (3:1 v/v) add_is->add_acn vortex Vortex (1-2 min) add_acn->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze

Protein Precipitation Workflow

Section 2: Solid-Phase Extraction (SPE)

Solid-phase extraction is a more selective sample preparation technique compared to protein precipitation, resulting in cleaner extracts and potentially lower matrix effects.[4][5] Polymeric reversed-phase sorbents, such as Oasis HLB, are well-suited for the extraction of a wide range of compounds, including methimazole.[6]

Experimental Protocol: Solid-Phase Extraction using a Polymeric Sorbent
  • Sample Pre-treatment:

    • Thaw plasma/serum samples and internal standard (MMI-d3) working solution.

    • To 200 µL of plasma/serum, add 10 µL of the MMI-d3 internal standard working solution and vortex.

    • Dilute the sample with 200 µL of 2% phosphoric acid in water to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB 1 cc (30 mg) SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • A second wash with a stronger organic solvent may be performed to remove less polar interferences, if necessary.

  • Elution:

    • Elute the methimazole and MMI-d3 from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an appropriate volume into the LC-MS/MS system.

Workflow Diagram: Solid-Phase Extraction

solid_phase_extraction_workflow start Start: Plasma/Serum Sample add_is Add Deuterated Internal Standard (MMI-d3) start->add_is pretreat Pre-treat Sample (e.g., Acidification) add_is->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol) equilibrate Equilibrate SPE Cartridge (Water) condition->equilibrate equilibrate->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate & Reconstitute elute->evaporate analyze LC-MS/MS Analysis evaporate->analyze

Solid-Phase Extraction Workflow

Section 3: Supported Liquid Extraction (SLE)

Supported liquid extraction is a high-throughput alternative to traditional liquid-liquid extraction that utilizes an inert solid support. It offers the high recovery and cleanliness of LLE without the challenges of emulsion formation. A published method for methimazole provides a robust protocol using this technique.[7]

Experimental Protocol: Supported Liquid Extraction
  • Sample Pre-treatment and Derivatization:

    • To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of sodium bisulfite solution to reduce any oxidized methimazole.[7]

    • Add 10 µL of the MMI-d3 internal standard working solution.[7]

    • Add a derivatizing agent (e.g., 4-chloro-7-nitro-2,1,3-benzoxadiazole) to enhance chromatographic retention and/or MS sensitivity, and incubate as required.[7]

  • Sample Loading:

    • Load the pre-treated and derivatized sample onto a supported liquid extraction plate or cartridge.

    • Allow the sample to absorb into the support material for approximately 5 minutes.

  • Elution:

    • Apply an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) to the support.

    • Collect the eluate. Repeat the elution step to ensure complete recovery.

  • Evaporation and Reconstitution:

    • Evaporate the combined eluates to dryness under a gentle stream of nitrogen.[7]

    • Reconstitute the residue in 100 µL of 50% methanol in water.[7]

  • Analysis:

    • Inject an appropriate volume into the LC-MS/MS system.

Workflow Diagram: Supported Liquid Extraction

supported_liquid_extraction_workflow start Start: Plasma/Serum Sample pretreat Pre-treat Sample (e.g., Reduction) start->pretreat add_is Add Deuterated Internal Standard (MMI-d3) pretreat->add_is derivatize Derivatize Sample add_is->derivatize load Load onto SLE Plate/Cartridge derivatize->load elute Elute with Organic Solvent load->elute evaporate Evaporate & Reconstitute elute->evaporate analyze LC-MS/MS Analysis evaporate->analyze

Supported Liquid Extraction Workflow

Quantitative Data Summary

The following table summarizes typical performance characteristics for the different sample preparation techniques. The values are based on published data for methimazole and general expectations for these methods.[3][7]

ParameterProtein PrecipitationSolid-Phase ExtractionSupported Liquid Extraction
Analyte Recovery 80-95%>80%[4]89.5-101.1% (as accuracy)[7]
Precision (%RSD) <15%<10%<10.2%[7]
Matrix Effects Moderate to HighLow to ModerateLow
Sample Throughput HighModerateHigh
Cost per Sample LowHighModerate
Selectivity LowHighModerate to High

Conclusion

The choice of sample preparation technique for the analysis of methimazole depends on the specific requirements of the assay.

  • Protein Precipitation is a fast and cost-effective method suitable for early-stage drug discovery and high-throughput screening where high sensitivity is not the primary concern.

  • Solid-Phase Extraction offers the highest selectivity and results in the cleanest extracts, which is ideal for regulated bioanalysis and when low limits of quantification are required.

  • Supported Liquid Extraction provides a good balance of cleanliness, recovery, and throughput, making it a versatile technique for various applications in drug development.

The use of a deuterated internal standard is strongly recommended for all techniques to ensure the highest accuracy and precision in the quantitative analysis of methimazole.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Carbimazole-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbimazole is an antithyroid pro-drug that is rapidly metabolized in the body to its active form, methimazole (B1676384).[1][2][3][4][5][6] Methimazole inhibits the production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), by interfering with the thyroid peroxidase enzyme, which is crucial for the iodination of tyrosine residues on thyroglobulin.[3][4][6] This action makes Carbimazole a frontline treatment for hyperthyroidism, particularly in conditions like Graves' disease.[6]

Accurate quantification of Carbimazole and its active metabolite, methimazole, in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for quantitative analysis.[7] This method utilizes a stable isotope-labeled version of the analyte, in this case, Carbimazole-d5, as an internal standard to compensate for variations during sample preparation and analysis.

These application notes provide a comprehensive guide for the quantitative analysis of Carbimazole (measured as methimazole) in biological samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

Signaling Pathway and Mechanism of Action

Carbimazole undergoes rapid conversion to its active metabolite, methimazole, which then acts on the thyroid gland to inhibit the synthesis of thyroid hormones.

cluster_metabolism In Vivo Metabolism cluster_thyroid Thyroid Gland Carbimazole Carbimazole Methimazole (Active Metabolite) Methimazole (Active Metabolite) Carbimazole->Methimazole (Active Metabolite) Rapid Conversion Thyroid_Peroxidase Thyroid Peroxidase (TPO) Methimazole (Active Metabolite)->Thyroid_Peroxidase Inhibition Iodination Iodination of Thyroglobulin Thyroid_Peroxidase->Iodination Hormone_Synthesis T3 and T4 Synthesis Iodination->Hormone_Synthesis

Caption: Metabolic conversion of Carbimazole and its inhibitory action.

Experimental Workflow for IDMS

The general workflow for the quantification of Carbimazole (as methimazole) using Isotope Dilution Mass Spectrometry with this compound is outlined below.

Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) IS_Spiking Spike with this compound (Internal Standard) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep Centrifugation Centrifugation Sample_Prep->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for Carbimazole quantification.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for plasma and serum samples.

  • Sample Aliquoting: To a labeled microcentrifuge tube, add a 100 µL aliquot of the biological sample (e.g., plasma).

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL this compound internal standard solution in methanol (B129727) to the sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the tube to precipitate proteins.

  • Vortexing: Vortex mix the sample for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean, labeled autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize the key mass spectrometric and chromatographic parameters for the quantification of methimazole (the active metabolite of Carbimazole) using this compound as the internal standard. Note: The MRM transitions and collision energies are illustrative and should be optimized for the specific instrument used.

Table 1: MRM Transitions for Methimazole and this compound (as Methimazole-d5)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Methimazole115.072.015Positive
Methimazole-d5120.077.015Positive

Table 2: Liquid Chromatography (LC) Conditions

ParameterValue
InstrumentAgilent 1290 Infinity II or equivalent
ColumnZorbax Eclipse Plus CN (150 × 4.6 mm, 5 µm) or equivalent[8][9]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5% B, linear gradient to 95% B in 5 min, hold for 2 min, return to initial conditions
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature40°C

Table 3: Mass Spectrometry (MS) Parameters

ParameterValue
InstrumentSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI)
PolarityPositive
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature500°C
IonSpray Voltage5500 V

Table 4: Typical Method Validation Parameters

ParameterTypical Range
Linearity (r²)> 0.99
LLOQ1-5 ng/mL
Accuracy85-115%
Precision (%RSD)< 15%
Recovery> 80%

Conclusion

This application note provides a detailed protocol for the quantitative analysis of Carbimazole (as its active metabolite methimazole) in biological matrices using isotope dilution mass spectrometry with this compound as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and pharmaceutical research. The provided protocols and parameters can serve as a starting point for method development and validation.

References

Application of Carbimazole-d5 in Clinical Trial Sample Analysis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbimazole (B1668351) is a widely prescribed antithyroid medication for the management of hyperthyroidism. It functions as a prodrug, rapidly and extensively converting in vivo to its active metabolite, methimazole (B1676384).[1][2][3] Methimazole exerts its therapeutic effect by inhibiting the thyroid peroxidase enzyme, which is crucial for the synthesis of thyroid hormones T3 and T4.[4][5] In the context of clinical trials, accurate and robust bioanalytical methods are essential for pharmacokinetic (PK) and pharmacodynamic (PD) assessments. The use of stable isotope-labeled internal standards, such as Carbimazole-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving data quality.

This application note provides a detailed protocol for the determination of methimazole in human plasma samples from clinical trials using this compound as an internal standard. Given the rapid and complete conversion of carbimazole to methimazole, the quantification of methimazole is the primary focus for pharmacokinetic characterization.[1][6]

Rationale for Using this compound

This compound, a deuterated analog of carbimazole, is an ideal internal standard for the bioanalysis of samples from clinical trials involving carbimazole administration. Upon administration, both carbimazole and this compound will undergo conversion to methimazole and its deuterated counterpart, respectively. This ensures that the internal standard tracks the analyte of interest throughout the analytical process, from extraction to detection, providing the most accurate quantification.

Metabolic Pathway of Carbimazole

Carbimazole is rapidly metabolized in the body to its active form, methimazole. This conversion is a critical step in its mechanism of action.

G Carbimazole Carbimazole (Prodrug) Methimazole Methimazole (Active Metabolite) Carbimazole->Methimazole Rapid In Vivo Conversion TPO Thyroid Peroxidase (TPO) Methimazole->TPO Inhibition Hormone_Synthesis Thyroid Hormone Synthesis (T3 & T4) TPO->Hormone_Synthesis Catalyzes

Caption: Metabolic activation of Carbimazole to Methimazole and its mechanism of action.

Experimental Protocol: Quantification of Methimazole in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for methimazole analysis and is intended for the quantitative determination of methimazole in human plasma samples from clinical trial subjects dosed with carbimazole, using this compound as the internal standard.

Materials and Reagents
  • Methimazole reference standard

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Sodium bisulfite

  • 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

  • Supported Liquid Extraction (SLE) cartridges

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Plasma Sample (50 µL) B Add Sodium Bisulfite A->B C Spike with this compound (IS) B->C D Derivatization with NBD-Cl C->D E Supported Liquid Extraction (SLE) D->E F Evaporate & Reconstitute E->F G Inject into LC-MS/MS F->G H Data Acquisition G->H I Peak Integration H->I J Calculate Analyte/IS Ratio I->J K Concentration Determination J->K

Caption: Workflow for the bioanalysis of methimazole in clinical trial samples.

Detailed Procedure
  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of methimazole and this compound in methanol.

    • Prepare working standard solutions of methimazole by serial dilution of the stock solution with 50% methanol.

    • Prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, medium, and high concentrations) by spiking the appropriate working standard solutions into blank human plasma.

  • Sample Preparation:

    • To 50 µL of plasma sample (calibrator, QC, or clinical trial sample), add sodium bisulfite solution to stabilize the free sulfhydryl group of methimazole.

    • Add the this compound internal standard working solution.

    • Vortex briefly.

    • Add NBD-Cl solution for derivatization and incubate.

    • Perform supported liquid extraction (SLE) according to the manufacturer's instructions.

    • Elute the analytes with an organic solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50% methanol for injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

ParameterCondition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of methimazole-NBD from matrix components
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for methimazole-NBD and its deuterated analog

Method Validation Summary

A summary of typical validation parameters for such a method is presented below. These values are illustrative and should be established for each specific assay.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy ± 20%1 ng/mL
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)< 10.2%
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)< 9.8%
Intra-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-10.5% to 1.1%
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.0% to -0.3%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect Normalized IS ratio within acceptable limitsMinimal
Stability (Freeze-thaw, short-term, long-term) % Deviation within ± 15%Stable

Application to Clinical Trials

In a typical pharmacokinetic study of carbimazole, blood samples are collected at predefined time points after drug administration. A sparse sampling schedule might include pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. The validated bioanalytical method described here would then be used to determine the plasma concentrations of methimazole at each time point. The use of this compound as an internal standard ensures the reliability of the concentration-time data, which is crucial for accurate pharmacokinetic modeling and the overall success of the clinical trial.

Conclusion

The use of this compound as a stable isotope-labeled internal standard in an LC-MS/MS assay provides a robust and reliable method for the quantification of the active metabolite, methimazole, in clinical trial samples. This approach ensures high accuracy and precision, meeting the stringent requirements of regulatory bodies for bioanalytical method validation. The detailed protocol and validation parameters provided in this application note serve as a comprehensive guide for researchers and scientists involved in the clinical development of carbimazole.

References

Troubleshooting & Optimization

How to address matrix effects in Carbimazole bioanalysis with Carbimazole-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing matrix effects in the bioanalysis of Carbimazole, utilizing Carbimazole-d5 as a stable isotope-labeled internal standard (SIL-IS).

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work, providing step-by-step guidance to identify and resolve the problems.

Issue 1: Poor Accuracy and Precision in QC Samples

Question: My quality control (QC) samples are failing to meet the acceptance criteria for accuracy and precision (e.g., ±15% deviation). What are the potential causes and how can I fix this?

Answer: Poor accuracy and precision are often symptomatic of uncompensated matrix effects or issues with the internal standard. Follow these troubleshooting steps:

  • Verify Internal Standard Performance:

    • Check IS Response: Examine the peak area of this compound across all samples (calibration standards, QCs, and unknown samples). A high coefficient of variation (%CV) in the IS response suggests inconsistent recovery during sample preparation or variable ionization suppression.

    • Investigate IS Purity: Ensure the chemical and isotopic purity of your this compound internal standard. Impurities can lead to inaccurate quantification.

  • Assess Matrix Effects:

    • Conduct a Post-Extraction Addition Experiment: This is a crucial step to determine if the matrix is suppressing or enhancing the ionization of Carbimazole and/or this compound. A detailed protocol is provided below.

    • Evaluate Different Matrix Lots: Biological matrices can vary significantly between subjects or lots.[1] Test at least six different lots of blank matrix to ensure your method is robust against this variability.[1][2]

  • Optimize Sample Preparation:

    • Enhance Cleanup: If matrix effects are significant, your sample cleanup may be insufficient. Protein precipitation (PPT) is a common but less clean method.[3] Consider switching to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components like phospholipids.[3][4]

  • Refine Chromatographic Conditions:

    • Improve Separation: Modify your LC gradient, mobile phase composition, or column chemistry to achieve better separation between Carbimazole and co-eluting matrix components.[1][5] The goal is to move the analyte peak away from any "suppression zones".[6][7]

Below is a logical workflow for troubleshooting this issue.

G cluster_solutions Troubleshooting Path start Poor Accuracy & Precision in QCs check_is Step 1: Verify IS (this compound) Response & Purity start->check_is assess_me Step 2: Quantify Matrix Effect (Post-Extraction Addition) check_is->assess_me IS performance is acceptable optimize_sp Step 3: Enhance Sample Preparation (e.g., switch PPT to SPE/LLE) assess_me->optimize_sp Significant matrix effect detected optimize_lc Step 4: Optimize Chromatography (Gradient, Column, Mobile Phase) assess_me->optimize_lc Minimal matrix effect, suspect co-elution end_node Method Performance Improved optimize_sp->end_node optimize_lc->end_node

Caption: Troubleshooting workflow for poor accuracy and precision.
Issue 2: Inconsistent or Unexpected this compound Response

Question: The peak area of my this compound internal standard is highly variable between samples, or is significantly different from the response in my calibration standards. Why is this happening?

Answer: This is a critical issue as the internal standard is meant to normalize for variability.[1] The inconsistency points to a problem where the IS is not behaving identically to the analyte in all samples.

  • Differential Matrix Effects:

    • Cause: Although a SIL-IS is nearly identical to the analyte, a slight shift in retention time can cause it to elute in a region with a different degree of ion suppression.[8] This is more pronounced in complex matrices.

    • Solution: Optimize chromatography to ensure Carbimazole and this compound co-elute perfectly. If a slight separation is unavoidable, ensure that both elute in a "quiet" region of the chromatogram, free from significant ion suppression. A post-column infusion experiment can identify these regions.[9]

  • Analyte Concentration Effects:

    • Cause: In samples with very high concentrations of Carbimazole, the analyte itself can suppress the ionization of the internal standard (analyte effect).[10]

    • Solution: Dilute high-concentration samples to bring them within the calibrated range. Ensure your method is validated for dilution integrity.

  • Sample Preparation Inconsistencies:

    • Cause: Inconsistent execution of the sample preparation procedure (e.g., variable extraction times, pH, or solvent volumes) can lead to variable recovery of the IS.

    • Solution: Automate the sample preparation process if possible. If manual, ensure the protocol is followed precisely for all samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Carbimazole bioanalysis?

A: A matrix effect is the alteration of ionization efficiency for a target analyte due to co-eluting components from the sample matrix (e.g., plasma, urine).[11] These components, such as phospholipids, salts, and proteins, can either suppress or enhance the signal detected by the mass spectrometer.[5][11] This is a major concern because it can lead to inaccurate and imprecise quantification of Carbimazole, compromising the integrity of pharmacokinetic and toxicokinetic data.[3][5]

Q2: How does this compound help in addressing matrix effects?

A: A stable isotope-labeled internal standard like this compound is the ideal tool for mitigating matrix effects.[2][12] Because it is chemically almost identical to Carbimazole, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[4][12] By calculating the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized, leading to more accurate and reliable results.[4]

Q3: How do I quantitatively assess the matrix effect for my Carbimazole assay?

A: The standard method is the post-extraction addition experiment, which is used to calculate the Matrix Factor (MF).[2][9][11] An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. Regulatory guidelines suggest the IS-normalized MF should be close to 1.0.[11]

Q4: My method works for one lot of plasma, but fails with others. What should I do?

A: This indicates that your method is susceptible to inter-lot variability in the matrix composition.[1] The solution is to develop a more robust method by:

  • Improving Sample Cleanup: Implement a more effective extraction technique (e.g., SPE) to remove the variable interfering components.[1]

  • Optimizing Chromatography: Ensure baseline separation of Carbimazole from any interfering peaks that appear in some lots but not others.[1]

  • Re-validating: Validate the method using multiple lots of the biological matrix to prove its robustness.[1][2]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)

Objective: To quantify the degree of ion suppression or enhancement on Carbimazole and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Carbimazole and this compound into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix.[1][2] Spike Carbimazole and this compound into the extracted matrix supernatant at the same low and high QC concentrations.

    • Set C (Pre-Extraction Spike): (For Recovery Assessment) Spike Carbimazole and this compound into the blank biological matrix before extraction at the same concentrations.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • IS-Normalized MF = (MF of Carbimazole) / (MF of this compound)

The workflow for this assessment is visualized below.

G cluster_prep Sample Set Preparation cluster_calc Calculation set_a Set A: Analyte + IS in Neat Solution analyze Analyze all sets via LC-MS/MS set_a->analyze set_b Set B: Analyte + IS Spiked Post-Extraction set_b->analyze set_c Set C: Analyte + IS Spiked Pre-Extraction set_c->analyze calc_mf Calculate Matrix Factor (MF) MF = Mean Area(B) / Mean Area(A) analyze->calc_mf calc_rec Calculate Recovery Rec = Mean Area(C) / Mean Area(B) analyze->calc_rec calc_is_mf Calculate IS-Normalized MF MF(Analyte) / MF(IS) calc_mf->calc_is_mf

Caption: Workflow for assessing matrix factor and recovery.

Data Presentation

The results from the matrix effect and recovery experiments should be summarized for clarity.

Table 1: Representative Matrix Factor and Recovery Data

QC LevelAnalyteMean Peak Area (Set A: Neat)Mean Peak Area (Set B: Post-Spike)Mean Peak Area (Set C: Pre-Spike)Recovery (%)Matrix Factor (MF)IS-Normalized MF
Low QC Carbimazole210,500178,925155,66587.00.851.01
This compound455,200382,368336,48488.00.84
High QC Carbimazole2,250,0001,935,0001,722,15089.00.861.00
This compound460,100395,686352,16089.00.86

Acceptance Criteria: The coefficient of variation (%CV) of the MF across different matrix lots should be ≤15%. The IS-normalized MF should be close to 1.0.

References

Troubleshooting poor peak shape or retention time shifts for Carbimazole-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carbimazole-d5 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

A1: this compound is a deuterated form of Carbimazole, meaning that five hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). The key benefits of using a deuterated internal standard are its ability to mimic the analyte (Carbimazole) during sample extraction and ionization, thus compensating for matrix effects and improving the precision and accuracy of the analytical method.

Q2: My this compound peak is showing fronting or tailing. What are the acceptable limits for peak shape?

A2: Peak asymmetry is a critical parameter for ensuring accurate integration and quantification. Regulatory bodies like the USP and European Pharmacopoeia provide guidelines for acceptable peak symmetry. Generally, a symmetry factor (or asymmetry factor, As) between 0.8 and 1.8 is considered acceptable for pharmaceutical analysis.[1][2][3] A value greater than 1.2 may indicate significant tailing that should be addressed.[4][5] For many bioanalytical assays, an asymmetry factor up to 2.0 might be acceptable, but values exceeding this warrant investigation.[4]

Q3: I am observing a shift in the retention time of this compound. How much of a shift is considered acceptable?

A3: Minor fluctuations in retention time are normal in HPLC and LC-MS analysis. Variations in the range of ±0.02-0.05 minutes are generally considered acceptable.[1] However, a consistent drift or a sudden, significant shift indicates a problem with the analytical system that needs to be addressed to ensure reliable peak identification and integration.

Q4: Can the deuterium label on this compound be lost during analysis?

A4: Yes, this phenomenon is known as isotopic exchange or back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix. This is more likely to occur if the deuterium labels are in chemically labile positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[6][7] Storing or analyzing deuterated compounds in strongly acidic or basic solutions can also promote this exchange.[6][8]

Q5: Why does my this compound elute slightly earlier than unlabeled Carbimazole?

A5: A slight chromatographic shift between a deuterated internal standard and its unlabeled counterpart is a known phenomenon in reversed-phase chromatography. This is due to the subtle differences in the physicochemical properties of the C-D bond compared to the C-H bond. This can sometimes lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, potentially compromising accuracy.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound

Poor peak shape can significantly impact the accuracy and precision of quantification. The following table summarizes potential causes and solutions.

Symptom Potential Cause Troubleshooting Steps & Solutions Expected Quantitative Change
Peak Tailing Secondary Interactions with Column: Interaction of the basic Carbimazole molecule with acidic silanol (B1196071) groups on the silica-based column packing.- Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.0) to suppress the ionization of silanol groups.[6] - Use a Highly Deactivated Column: Employ an end-capped column or a column specifically designed for the analysis of basic compounds. - Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups.A decrease in asymmetry factor (As) from >2.0 to an acceptable range of 0.9-1.5.[4][9]
Column Overload: Injecting too high a concentration of the analyte.- Reduce Injection Volume: Decrease the volume of sample injected onto the column. - Dilute the Sample: Prepare a more dilute sample for injection.Peak shape should improve, and the asymmetry factor should decrease as the sample load is reduced.
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase.- Flush the Column: Use a strong solvent to wash the column. - Use a Guard Column: A guard column can protect the analytical column from contaminants. - Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.A new or clean column should provide a peak with an asymmetry factor within the acceptable range (typically 0.9-1.2 for a new column).[4]
Peak Fronting Sample Solvent Stronger than Mobile Phase: The solvent in which the sample is dissolved has a higher elution strength than the mobile phase.- Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase composition. - Reduce Injection Volume: A smaller injection volume will minimize the effect of a strong sample solvent.The asymmetry factor should move from <0.8 towards 1.0.
Split Peaks Partially Blocked Column Frit: Particulates from the sample or system can block the inlet frit of the column.- Reverse and Flush the Column: Disconnect the column, reverse the flow direction, and flush with a strong solvent. - Replace the Frit: If flushing is unsuccessful, the frit may need to be replaced. - Filter Samples: Ensure all samples are filtered before injection.Elimination of the split peak and restoration of a single, symmetrical peak.
Issue 2: Retention Time Shifts for this compound

Consistent retention times are crucial for reliable compound identification. The following table outlines common causes of retention time shifts and how to address them.

Symptom Potential Cause Troubleshooting Steps & Solutions Expected Quantitative Change
Gradual Retention Time Drift (Shorter or Longer) Change in Mobile Phase Composition: Evaporation of a more volatile solvent component from the mobile phase reservoir.- Use Fresh Mobile Phase: Prepare fresh mobile phase daily. - Cover Mobile Phase Reservoirs: Use sealed caps (B75204) to minimize evaporation.Stabilization of retention time with minimal run-to-run variation. A 1% change in organic modifier can lead to a 5-10% change in retention time.
Column Temperature Fluctuation: Inconsistent temperature control of the column.- Use a Column Oven: Ensure the column is housed in a thermostatically controlled oven. - Maintain Stable Lab Temperature: Avoid placing the HPLC system in direct sunlight or near drafts.A 1°C change in temperature can result in a 1-2% shift in retention time.[10]
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections.- Increase Equilibration Time: Extend the equilibration period at the end of each run, especially for gradient methods. Typically, 10 column volumes are sufficient for equilibration.[11]Consistent retention times from the first injection in a sequence.
Sudden Retention Time Shift Leak in the System: A leak in a fitting or pump seal will cause a drop in flow rate.- Inspect for Leaks: Check all fittings, tubing, and pump components for any signs of leakage. - Perform a Pressure Test: A system pressure test can help identify leaks.Restoration of the expected retention time once the leak is fixed.
Air Bubbles in the Pump: Air trapped in the pump heads will lead to an inconsistent flow rate.- Purge the Pump: Follow the manufacturer's instructions to purge the pump and remove air bubbles. - Degas the Mobile Phase: Ensure the mobile phase is adequately degassed before use.Stable retention times after the air has been removed.
Incorrect Mobile Phase Preparation: An error in the preparation of the mobile phase.- Prepare Fresh Mobile Phase: Carefully prepare a new batch of mobile phase, ensuring accurate measurements.The retention time should return to the expected value.

Experimental Protocols

Protocol 1: Investigation of Isotopic Exchange of this compound

Objective: To determine if the deuterium labels on this compound are exchanging with protons from the sample matrix or solvent under analytical conditions.

Methodology:

  • Prepare two sets of samples:

    • Set A (Time Zero): Spike a known concentration of this compound into a blank biological matrix (e.g., plasma, urine). Immediately process the sample using your standard extraction procedure and analyze by LC-MS/MS.

    • Set B (Incubated): Spike the same concentration of this compound into the blank biological matrix. Incubate the sample under conditions that mimic your typical sample preparation and analysis workflow (e.g., room temperature for 4 hours, in the autosampler at 4°C for 24 hours). After incubation, process the sample using your standard extraction procedure.[12]

  • LC-MS/MS Analysis: Analyze both sets of samples. Monitor the mass transitions for both this compound and unlabeled Carbimazole.

  • Data Analysis:

    • Compare the peak area of the unlabeled Carbimazole in Set B to Set A. A significant increase in the signal for unlabeled Carbimazole in the incubated sample indicates that H/D back-exchange is occurring.[13]

    • A decrease in the peak area of this compound in Set B compared to Set A can also suggest degradation or exchange.[12]

Protocol 2: Forced Degradation Study of Carbimazole

Objective: To identify potential degradation products of Carbimazole that might interfere with its analysis. Carbimazole is known to degrade to Methimazole under certain conditions.[14][15][16]

Methodology:

  • Prepare stock solutions of Carbimazole.

  • Subject the stock solutions to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 2 hours.

    • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by HPLC or LC-MS/MS alongside an untreated control sample and a Methimazole standard.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control and the Methimazole standard to identify and quantify the degradation products.

Visualizations

Signaling Pathway: Mechanism of Action of Carbimazole

Carbimazole is a prodrug that is rapidly converted to its active metabolite, Methimazole. Methimazole inhibits the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones (T3 and T4).[17][18][19][20][21]

Carbimazole_Mechanism Carbimazole Carbimazole (Prodrug) Methimazole Methimazole (Active Metabolite) Carbimazole->Methimazole TPO Thyroid Peroxidase (TPO) Methimazole->TPO Inhibits Iodide Iodide (I⁻) Iodine Iodine (I₂) MIT_DIT MIT & DIT Iodide->Iodine Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Thyroglobulin->MIT_DIT T3_T4 Thyroid Hormones (T3 & T4) MIT_DIT->T3_T4

Caption: Mechanism of action of Carbimazole in inhibiting thyroid hormone synthesis.

Troubleshooting Workflow for Retention Time Shifts

A logical approach to diagnosing the cause of retention time shifts.

Retention_Time_Troubleshooting start Retention Time Shift Observed check_all_peaks Are all peaks shifting? start->check_all_peaks system_issue System-wide Issue check_all_peaks->system_issue Yes compound_specific Compound-specific Issue check_all_peaks->compound_specific No check_flow_rate Check Flow Rate & Leaks system_issue->check_flow_rate check_mobile_phase Check Mobile Phase Preparation & Composition compound_specific->check_mobile_phase check_temp Check Column Temperature check_flow_rate->check_temp OK fix_leak_pump Fix Leak / Purge Pump check_flow_rate->fix_leak_pump Problem Found stabilize_temp Stabilize Temperature check_temp->stabilize_temp Problem Found end Issue Resolved check_temp->end OK check_column Check Column Equilibration & Health check_mobile_phase->check_column OK remake_mp Remake Mobile Phase check_mobile_phase->remake_mp Problem Found equilibrate_replace Increase Equilibration / Replace Column check_column->equilibrate_replace Problem Found check_column->end OK fix_leak_pump->end stabilize_temp->end remake_mp->end equilibrate_replace->end

Caption: A systematic workflow for troubleshooting retention time shifts.

References

Minimizing ion suppression/enhancement for Carbimazole-d5 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and enhancement for Carbimazole-d5 in ESI-MS applications.

Troubleshooting Guide

Question: My this compound signal is low and inconsistent. How do I determine if this is due to ion suppression?

Answer: Low and inconsistent signals for your internal standard are classic indicators of ion suppression. Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity.[1] To confirm if ion suppression is affecting your this compound signal, you can perform a post-column infusion experiment or a matrix factor assessment.

  • Post-Column Infusion: In this experiment, a solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample is injected onto the LC column. A significant dip in the this compound baseline signal at the retention time of potential interferences indicates a region of ion suppression.[2][3]

  • Matrix Factor Assessment: This quantitative approach involves comparing the peak area of this compound in a neat solution (solvent) to its peak area in a post-extraction spiked matrix sample (blank matrix extract with this compound added). A matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[4] Ideally, the matrix factor should be between 0.8 and 1.2.

Question: I've confirmed ion suppression is occurring. What are the primary strategies to minimize it for this compound?

Answer: Minimizing ion suppression involves a multi-faceted approach focusing on sample preparation, chromatographic separation, and mass spectrometer source optimization.

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples. A well-chosen SPE sorbent and elution protocol can selectively isolate this compound while removing a significant portion of matrix interferences like phospholipids (B1166683).

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating this compound from polar matrix components. Optimization of the extraction solvent and pH is crucial for good recovery.

    • Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing phospholipids and other matrix components compared to SPE or LLE. If using PPT, consider a subsequent clean-up step.

  • Optimize Chromatographic Conditions: Enhancing the separation of this compound from co-eluting matrix components is critical.

    • Mobile Phase Modification: Adjusting the mobile phase composition (e.g., organic solvent type, pH, and additives) can alter the elution profile of both this compound and interfering compounds.

    • Gradient Optimization: A shallower gradient can improve the resolution between closely eluting peaks.

    • Column Chemistry: Experimenting with different stationary phases (e.g., C18, Phenyl-Hexyl) can provide different selectivities and improve separation from matrix components.

  • Adjust Mass Spectrometer Source Parameters: In some instances, optimizing the ESI source conditions can help mitigate ion suppression.

    • Ionization Polarity: If possible, evaluate both positive and negative ionization modes. Negative ionization can sometimes be less susceptible to matrix effects.[6]

    • Source Parameters: Fine-tuning parameters such as capillary voltage, gas flow rates, and temperature can influence ionization efficiency and potentially reduce the impact of interfering compounds.

Frequently Asked Questions (FAQs)

Q1: Why is this compound, a stable isotope-labeled internal standard, affected by ion suppression?

A1: While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for quantitative LC-MS analysis, they are not immune to ion suppression.[7][8] The key advantage of a SIL-IS is that it co-elutes with the unlabeled analyte and, in theory, experiences the same degree of ion suppression.[2][9] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by ion suppression can be compensated for. However, significant ion suppression can still negatively impact the sensitivity and detectability of both the analyte and the internal standard. Therefore, it is always best practice to minimize ion suppression as much as possible.

Q2: Can ion enhancement also be an issue for this compound analysis?

A2: Yes, ion enhancement, although less common than ion suppression, can also occur.[10] It is a matrix effect where co-eluting compounds increase the ionization efficiency of the analyte, leading to an artificially high signal. The same troubleshooting strategies used to minimize ion suppression, such as improved sample preparation and chromatographic separation, will also be effective in mitigating ion enhancement. A matrix factor greater than 1 in a matrix factor assessment would indicate ion enhancement.

Q3: Are there any specific sample preparation techniques recommended for Carbimazole or its active metabolite, methimazole (B1676384)?

A3: Yes, published methods for the analysis of methimazole (the active metabolite of carbimazole) in biological fluids often employ a combination of techniques to minimize matrix effects. One effective approach involves derivatization followed by supported liquid extraction (SLE). Derivatization can improve the chromatographic behavior and extraction efficiency of the analyte, while SLE provides a clean extract.

Q4: What are some key considerations when developing an LC-MS method for Carbimazole to proactively avoid ion suppression?

A4: When developing a new method, consider the following to minimize the risk of ion suppression:

  • Thorough Sample Cleanup: Invest time in developing a robust sample preparation method (SPE or LLE are generally preferred over PPT).

  • Chromatographic Selectivity: Aim for baseline separation of your analyte from the void volume and any major matrix components.

  • Use a SIL-IS: Employ a stable isotope-labeled internal standard like this compound from the outset.

  • Matrix Effect Evaluation: Conduct matrix effect experiments (post-column infusion or matrix factor assessment) during method development and validation using multiple sources of blank matrix to ensure the method is robust.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Methimazole (Active Metabolite of Carbimazole) in Human Plasma

ParameterCondition
Sample Preparation Derivatization with 4-chloro-7-nitro-2,1,3-benzoxadiazole followed by Supported Liquid Extraction (SLE).
LC Column C18 stationary phase
Mobile Phase Gradient elution with water and methanol (B129727) containing an appropriate modifier (e.g., ammonium (B1175870) acetate).[10]
Flow Rate Typically 0.2-0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS/MS Transition Specific to the derivatized methimazole and this compound
Internal Standard Methimazole-d3 (structurally very similar to this compound)
Calibration Range 1–1000 ng/mL in human plasma.
Intra-day Precision < 10.2%
Inter-day Precision < 9.8%
Intra-day Accuracy 89.5% - 101.1%
Inter-day Accuracy 96.0% - 99.7%

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract prepared using your validated method

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of the T-connector.

    • Connect the syringe pump containing the this compound solution to the second inlet of the T-connector.

    • Connect the outlet of the T-connector to the MS ion source.

  • Establish a Stable Baseline:

    • Start the LC flow with your analytical gradient.

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Monitor the this compound signal in the mass spectrometer until a stable baseline is achieved.

  • Injection and Analysis:

    • Inject a blank matrix extract onto the LC column.

    • Acquire data for the this compound transition over the entire chromatographic run.

  • Data Interpretation:

    • Examine the infused this compound signal. A drop in the baseline indicates a region of ion suppression, while a rise in the baseline suggests ion enhancement.

Protocol 2: Matrix Factor Assessment to Quantify Ion Suppression/Enhancement

Objective: To quantitatively determine the extent of ion suppression or enhancement.

Materials:

  • LC-MS/MS system

  • Blank biological matrix

  • This compound standard solution

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Prepare a solution of this compound in the mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Extraction Spiked Matrix): Process blank matrix samples using your established extraction procedure. After the final evaporation step (if any), reconstitute the dried extract with the this compound solution from Set A.

  • Analyze the samples:

    • Inject equal volumes of the solutions from Set A and Set B into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate the Matrix Factor (MF):

    • MF = (Average Peak Area from Set B) / (Average Peak Area from Set A)

  • Data Interpretation:

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • MF ≈ 1 indicates no significant matrix effect.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Low/Inconsistent This compound Signal PostColumn Perform Post-Column Infusion Experiment Problem->PostColumn Is it suppression? MatrixFactor Calculate Matrix Factor Problem->MatrixFactor Quantify effect SamplePrep Optimize Sample Preparation (SPE, LLE) PostColumn->SamplePrep MatrixFactor->SamplePrep Chromatography Improve Chromatographic Separation SamplePrep->Chromatography Reassess Re-evaluate Signal Consistency & Matrix Factor SamplePrep->Reassess MSSource Adjust MS Source Parameters Chromatography->MSSource Chromatography->Reassess MSSource->Reassess

Caption: Troubleshooting workflow for ion suppression.

ExperimentalWorkflow Start Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Start->Spike Extraction Sample Preparation (e.g., SPE, LLE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing (Analyte/IS Ratio) Analysis->Data

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Stability of Carbimazole-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbimazole-d5. The information is designed to address specific issues that may be encountered during the bioanalysis of this compound in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices a concern?

This compound is a deuterated form of Carbimazole (B1668351), a pro-drug used in the treatment of hyperthyroidism. In bioanalytical studies, this compound is often used as an internal standard for the quantification of Carbimazole and its active metabolite, Methimazole (B1676384). The stability of this compound in biological matrices (e.g., plasma, urine, tissue homogenates) is crucial for accurate and reproducible analytical results. Degradation of this compound can lead to an underestimation of the analyte concentration. A primary stability concern is its rapid in-vitro conversion to Methimazole-d5.[1][2][3]

Q2: What is the main degradation pathway for this compound in biological samples?

The primary "degradation" pathway for this compound is its conversion to the active metabolite, Methimazole-d5. This conversion is rapid and can be enzymatic, occurring in serum and other biological matrices.[1][4] Therefore, when analyzing for this compound, it is essential to also monitor for the appearance of Methimazole-d5.

Q3: How can I prevent the conversion of this compound to Methimazole-d5 during sample collection and handling?

To minimize the in-vitro conversion of this compound, it is recommended to:

  • Use an esterase inhibitor: Since the conversion can be enzymatic, adding an esterase inhibitor such as sodium fluoride (B91410) (NaF) to the collection tubes can help.

  • Keep samples on ice: Low temperatures slow down both enzymatic and chemical degradation processes.

  • Process samples quickly: Minimize the time between sample collection and analysis or freezing.

  • Acidify the sample: Lowering the pH of the biological matrix can help to stabilize this compound.

Q4: Can the deuterium (B1214612) label on this compound be lost?

Loss of the deuterium label (isotopic exchange) is a potential issue with deuterated compounds, especially if the deuterium atoms are in exchangeable positions. For this compound, if the deuterium atoms are on the methyl group of the imidazole (B134444) ring, they are generally stable. However, the specific location of the deuterium atoms is critical. It is important to obtain this information from the supplier of the deuterated standard. Isotopic exchange can be more pronounced in acidic or basic conditions.[5]

Troubleshooting Guides

Issue 1: Low or no detectable this compound signal in my assay.
Possible Cause Troubleshooting Steps
Rapid conversion to Methimazole-d5 1. Analyze the sample for the presence of Methimazole-d5. A corresponding increase in Methimazole-d5 would confirm this as the cause. 2. Re-collect samples using collection tubes containing an esterase inhibitor (e.g., sodium fluoride). 3. Ensure samples are kept on ice immediately after collection and processed at low temperatures.
Degradation due to improper storage 1. Review sample storage conditions. Carbimazole and its metabolites may be sensitive to light and temperature.[6][7] 2. Conduct a short-term stability study by storing aliquots of a spiked matrix at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C) and analyzing them at various time points.
Instrumental issues 1. Verify the LC-MS/MS parameters, including the mass transitions for this compound. 2. Inject a fresh, pure standard solution of this compound to confirm instrument performance.
Issue 2: High variability in this compound peak areas between replicate injections or samples.
Possible Cause Troubleshooting Steps
Inconsistent in-vitro conversion 1. Ensure uniform handling of all samples, including the time from thawing to injection. 2. Use a consistent concentration of an esterase inhibitor in all samples and standards.
Matrix effects 1. Evaluate matrix effects by comparing the response of this compound in a pure solution versus a post-extraction spiked matrix sample. 2. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix components.
Isotopic exchange 1. Assess the stability of the deuterium label by incubating this compound in blank matrix at different pH values and temperatures and monitoring for any loss of the deuterated signal or appearance of the unlabeled analyte.[5]

Experimental Protocols

Protocol 1: Assessment of Short-Term Stability of this compound in Human Plasma
  • Preparation of Spiked Plasma: Spike a pool of blank human plasma (containing an anticoagulant like K2EDTA and an esterase inhibitor like NaF) with this compound to a final concentration of 100 ng/mL.

  • Incubation: Aliquot the spiked plasma into separate tubes for each time point and condition.

    • Room Temperature: Store at 20-25°C.

    • Refrigerated: Store at 4°C.

    • On Ice: Keep in an ice bath.

  • Time Points: Analyze samples at 0, 1, 2, 4, 8, and 24 hours.

  • Sample Preparation: At each time point, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge.

  • Analysis: Transfer the supernatant and analyze by a validated LC-MS/MS method.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Stability is generally acceptable if the mean concentration is within ±15% of the nominal concentration.

Protocol 2: Freeze-Thaw Stability of this compound in Human Plasma
  • Preparation of Spiked Plasma: Prepare spiked plasma as described in Protocol 1.

  • Freeze-Thaw Cycles: Aliquot the spiked plasma into multiple tubes.

    • Freeze the samples at -80°C for at least 24 hours.

    • Thaw the samples unassisted at room temperature.

    • Repeat this freeze-thaw cycle for a specified number of cycles (e.g., 3 or 5).

  • Analysis: After the final thaw, process and analyze the samples alongside a freshly prepared control sample (T=0) and a set of control samples that have been stored continuously at -80°C.

  • Data Evaluation: Compare the concentration of this compound in the freeze-thaw samples to the control samples.

Data Presentation

Table 1: Example of Short-Term Stability Data for this compound in Human Plasma

Storage ConditionTime (hours)Mean Concentration (ng/mL)% of Initial Concentration
Room Temperature 0101.2100.0
285.384.3
472.171.2
855.955.2
4°C 099.8100.0
297.597.7
495.395.5
892.192.3
-20°C 0100.5100.0
2499.198.6
4898.798.2

Table 2: Example of Freeze-Thaw Stability Data for this compound in Human Plasma

Freeze-Thaw CycleMean Concentration (ng/mL)% of Control
Control (No Freeze-Thaw) 102.3100.0
1 Cycle 101.599.2
3 Cycles 99.897.6
5 Cycles 98.195.9

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Collect Collect Biological Matrix (e.g., Plasma) Stabilize Add Esterase Inhibitor (e.g., NaF) Collect->Stabilize Immediate Spike Spike with This compound (IS) Stabilize->Spike Vortex Extract Protein Precipitation (Acetonitrile) Spike->Extract Centrifuge Centrifuge Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing LCMS->Data

Caption: Bioanalytical workflow for this compound.

Troubleshooting_Logic Start Low this compound Signal Check_Metabolite Check for Methimazole-d5? Start->Check_Metabolite Conversion Rapid Conversion Confirmed Check_Metabolite->Conversion Yes Check_Standard Check Standard Solution? Check_Metabolite->Check_Standard No Action_Conversion Action: Use Esterase Inhibitor & Keep Samples Cold Conversion->Action_Conversion Instrument_Issue Potential Instrument Issue Check_Standard->Instrument_Issue No Signal Stability_Issue Potential Stability Issue Check_Standard->Stability_Issue Signal OK Action_Instrument Action: Verify MS Parameters & Inject Fresh Standard Instrument_Issue->Action_Instrument Action_Stability Action: Conduct Stability Experiments Stability_Issue->Action_Stability

Caption: Troubleshooting low this compound signal.

References

Dealing with potential cross-talk or isotopic interference with Carbimazole-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Carbimazole-d5 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Carbimazole, an antithyroid agent. It is commonly used as an internal standard (IS) in bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The five deuterium (B1214612) atoms increase its mass by five atomic mass units compared to the unlabeled Carbimazole. This mass difference allows the mass spectrometer to distinguish between the analyte (Carbimazole) and the internal standard, while its structural similarity ensures it behaves almost identically during sample preparation and analysis. This helps to correct for variability in the analytical process, leading to more accurate and precise quantification.

Q2: What is the primary metabolic fate of Carbimazole and how does this affect my analysis?

Carbimazole is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body. It is rapidly and almost completely converted to its active metabolite, Methimazole.[1][2][3] This is a critical consideration in your analysis as you will likely detect both Carbimazole and a significant amount of Methimazole in your samples. Therefore, your analytical method should be designed to handle the presence of both compounds and the potential for cross-talk.

Q3: Where are the deuterium labels on this compound and are they stable?

The molecular formula of this compound is C₇H₅D₅N₂O₂S. The five deuterium atoms are located on the ethyl group of the carbethoxy moiety (ethyl-d5). This is a chemically stable position, and the carbon-deuterium bonds are not prone to hydrogen/deuterium (H/D) exchange under typical bioanalytical conditions.

Q4: What are the expected precursor and product ions for Carbimazole and its metabolite, Methimazole?

In positive ion electrospray ionization (ESI) mass spectrometry, you would typically monitor the protonated molecules [M+H]⁺ as the precursor ions. The major product ions resulting from collision-induced dissociation (CID) are summarized in the table below.

Troubleshooting Guides

Issue 1: High background signal or cross-talk in the this compound channel, especially in blank samples.

Question: I am observing a significant signal in my this compound MRM transition even when injecting a blank sample. What could be the cause?

Answer: This issue can arise from several sources. The most common are impurities in your this compound internal standard or in-source fragmentation of the analyte, Carbimazole, to its metabolite, Methimazole.

Troubleshooting Steps:

  • Assess the Isotopic Purity of this compound:

    • Obtain the Certificate of Analysis (CoA) for your batch of this compound to confirm its isotopic purity. A purity of ≥98% is recommended.

    • Prepare a high-concentration solution of the this compound standard in a clean solvent and analyze it by LC-MS/MS. Monitor the MRM transition for unlabeled Carbimazole. A significant signal indicates the presence of unlabeled impurity in your standard.

  • Investigate In-Source Fragmentation:

    • Carbimazole is known to be thermally labile and can fragment to Methimazole in the ion source of the mass spectrometer.

    • The protonated molecule of Carbimazole ([M+H]⁺) has an m/z of approximately 187.05, while protonated Methimazole has an m/z of around 115.03. If your this compound also fragments to a deuterated Methimazole, this could potentially interfere with the detection of native Methimazole if you are quantifying both.

    • To minimize in-source fragmentation, try optimizing your ion source parameters, such as reducing the source temperature or using a gentler ionization method if available.

Issue 2: Inaccurate quantification or poor reproducibility.

Question: My quantitative results for Carbimazole are inconsistent. What are the likely causes?

Answer: Inconsistent results are often due to chromatographic issues, matrix effects, or the presence of interferences.

Troubleshooting Steps:

  • Verify Chromatographic Co-elution:

    • Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4]

    • Overlay the chromatograms of Carbimazole and this compound to ensure they co-elute. If they do not, this can lead to differential matrix effects, where one compound experiences more ion suppression or enhancement than the other, leading to inaccurate quantification.

    • Adjust your chromatographic method (e.g., gradient, flow rate, column chemistry) to achieve co-elution.

  • Evaluate Matrix Effects:

    • Matrix effects occur when components in the biological sample (e.g., salts, lipids) suppress or enhance the ionization of the analyte and/or internal standard.

    • Perform a post-extraction spike experiment to assess the extent of matrix effects. This involves comparing the signal of the analyte and IS spiked into a clean solvent with the signal of the same compounds spiked into an extracted blank matrix.

  • Consider Interference from Methimazole:

    • Since Carbimazole is rapidly converted to Methimazole, high concentrations of Methimazole will be present in your samples.

    • Ensure that your chromatographic method adequately separates Carbimazole from Methimazole to prevent any potential isobaric interference, although their precursor masses are distinct. The primary concern is the potential for in-source fragmentation of Carbimazole to Methimazole.

Data Presentation

Table 1: Mass Spectrometry Parameters for Carbimazole and Methimazole

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)
Carbimazole187.05115.03, 143.06, 57.06
Methimazole115.0388.02, 57.06, 74.01

Table 2: Potential Isotopic Contributions and Interferences

Source of InterferenceDescriptionRecommended Action
Unlabeled Carbimazole in ISThe this compound standard may contain a small percentage of unlabeled Carbimazole.Use an IS with high isotopic purity (≥98%). Assess the contribution of the IS to the analyte signal in blank samples.
In-source FragmentationCarbimazole can fragment to Methimazole in the ion source.Optimize ion source parameters (e.g., lower temperature) to minimize fragmentation.
Natural Isotope AbundanceHigh concentrations of Carbimazole can have naturally occurring heavy isotopes (e.g., ¹³C, ³⁴S) that may contribute to the signal of lower deuterated species in the IS.Ensure a sufficient mass difference between the analyte and the IS (d5 is generally adequate).

Experimental Protocols

Protocol 1: Assessment of In-Source Fragmentation of Carbimazole

  • Prepare a pure solution of Carbimazole at a high concentration (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the solution directly into the mass spectrometer or inject it into the LC-MS/MS system.

  • Acquire a full scan mass spectrum to observe the precursor ion of Carbimazole ([M+H]⁺ ≈ 187.05).

  • Look for the presence of an ion at m/z ≈ 115.03, corresponding to the [M+H]⁺ of Methimazole.

  • Systematically vary the ion source temperature and other relevant parameters (e.g., capillary voltage) and monitor the relative intensity of the m/z 115.03 ion to the m/z 187.05 ion. A decrease in the intensity of the m/z 115.03 ion with lower temperatures indicates that in-source fragmentation is occurring and can be minimized.

Protocol 2: Evaluation of Chromatographic Co-elution and Matrix Effects

  • Prepare three sets of samples:

    • Set A (Neat solution): Carbimazole and this compound in a clean solvent.

    • Set B (Post-extraction spike): Extract a blank biological matrix (e.g., plasma) and spike Carbimazole and this compound into the final extract.

    • Set C (Pre-extraction spike): Spike Carbimazole and this compound into a blank biological matrix before the extraction process.

  • Analyze all three sets using your LC-MS/MS method.

  • Compare the retention times of Carbimazole and this compound in all injections to assess co-elution.

  • Calculate the matrix factor (MF) by comparing the peak areas of the analyte and IS in Set B to those in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Calculate the recovery by comparing the peak areas in Set C to those in Set B.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation A Set A: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS before Extraction) C->LCMS Coelution Assess Co-elution (Compare Retention Times) LCMS->Coelution MatrixEffect Calculate Matrix Factor (Compare A vs. B) LCMS->MatrixEffect Recovery Calculate Recovery (Compare B vs. C) LCMS->Recovery

Caption: Workflow for assessing co-elution, matrix effects, and recovery.

troubleshooting_logic Start Inaccurate Quantification or High Background Check_IS_Purity Check IS Certificate of Analysis (Isotopic Purity ≥98%?) Start->Check_IS_Purity Check_InSource_Frag Investigate In-Source Fragmentation Start->Check_InSource_Frag Check_Coelution Verify Analyte/IS Co-elution Start->Check_Coelution Assess_Matrix Assess Matrix Effects Start->Assess_Matrix Analyze_IS_Neat Analyze High Concentration IS Solution Check_IS_Purity->Analyze_IS_Neat No CoA or Low Purity Optimize_Source Optimize MS Source Parameters (e.g., Temp) Check_InSource_Frag->Optimize_Source Fragmentation Observed Adjust_Chroma Adjust Chromatography Check_Coelution->Adjust_Chroma Poor Co-elution Improve_Cleanup Improve Sample Cleanup Assess_Matrix->Improve_Cleanup Significant Effects

Caption: Troubleshooting logic for inaccurate quantification and high background.

References

How to assess and correct for variability in Carbimazole-d5 response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carbimazole-d5. This resource is designed for researchers, scientists, and drug development professionals to help assess and correct for variability in this compound response during experimental use, particularly as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a research setting?

A1: this compound is a deuterated form of Carbimazole, meaning that five hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen.[1][2][3] Its primary application is as an internal standard in quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS) assays.[4][5] Because it is chemically almost identical to the non-deuterated (or "light") Carbimazole, it can be added to samples at a known concentration to correct for variability during sample preparation, injection, and ionization in the mass spectrometer, thereby improving the accuracy and precision of the measurement of the "light" analyte.[6][7]

Q2: Why is a stable isotope-labeled internal standard like this compound preferred over other types of internal standards?

A2: Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry for several reasons:[6]

  • Co-elution: They typically co-elute with the analyte, meaning they experience the same matrix effects (ion suppression or enhancement).[8]

  • Similar Extraction Recovery: They have nearly identical physical and chemical properties to the analyte, leading to similar recovery during sample extraction.[5]

  • Compensation for Variability: They effectively compensate for variations in sample injection volume and ionization efficiency in the mass spectrometer.

Q3: What are the key sources of variability I should be aware of when using this compound?

A3: The main sources of variability when using a deuterated internal standard like this compound include:

  • Isotopic Purity and Cross-Contribution: The this compound standard may contain a small amount of the non-deuterated analyte, or the natural isotopic abundance of the analyte may contribute to the signal of the internal standard.[9]

  • Isotopic Exchange (Back-Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding solvent or sample matrix, especially under certain pH or temperature conditions.[10][11]

  • Chromatographic Isotope Effect: Deuterated compounds can sometimes separate from their non-deuterated counterparts during chromatography, eluting slightly earlier.[6][12]

  • Differential Matrix Effects: If there is chromatographic separation between the analyte and this compound, they may be affected differently by interfering components in the sample matrix, leading to inaccurate quantification.[13]

  • Stability and Storage: Like any chemical standard, this compound can degrade if not stored under the recommended conditions (e.g., protected from light and at the correct temperature).[9]

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Inconsistent or Inaccurate Quantitative Results

Q: My quantitative results are inconsistent and inaccurate, even though I am using this compound as an internal standard. What could be the problem?

A: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution, isotopic impurities, or isotopic exchange.[10]

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of Carbimazole and this compound to confirm that they are eluting at the same time. A slight separation can lead to differential matrix effects.[6]

  • Assess Isotopic Purity: Check the Certificate of Analysis (CoA) for your this compound standard to determine its isotopic purity.[2] You can also assess this by infusing a solution of the standard into the mass spectrometer and examining the full scan mass spectrum for the presence of the non-deuterated compound.[10]

  • Investigate Isotopic Exchange: Perform an incubation study to check for back-exchange. Incubate this compound in a blank matrix under the same conditions as your sample preparation and analysis, and then analyze the sample to see if there is an increase in the non-labeled Carbimazole.[10][11]

Issue 2: Variable Internal Standard Signal Intensity

Q: The signal intensity of my this compound is highly variable between samples. Why is this happening?

A: A declining or highly variable internal standard signal can indicate several issues, from sample preparation inconsistencies to instrument contamination.[6]

Troubleshooting Steps:

  • Review Sample Preparation: Ensure that the internal standard is being added consistently to every sample and that there are no issues with the extraction procedure that could lead to variable recovery.

  • Check for Matrix Effects: Significant ion suppression or enhancement in some samples could be the cause. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram.

  • Inspect the LC-MS System: A dirty ion source, clogged lines, or a failing detector can all lead to signal instability. Regular system maintenance and performance verification are crucial.[6]

Issue 3: Chromatographic Separation of Analyte and Internal Standard

Q: I am observing a chromatographic separation between Carbimazole and this compound. Why is this happening and how can I fix it?

A: This separation is due to the "chromatographic isotope effect," where the heavier deuterium atoms can cause the molecule to interact slightly differently with the stationary phase, often leading to earlier elution.[8][12]

Troubleshooting Steps:

  • Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient slope, or column temperature can sometimes minimize the separation.[6]

  • Evaluate Different Columns: The degree of separation can be dependent on the column chemistry. Testing a different column with a different stationary phase may resolve the issue.[6]

  • Consider a Different Internal Standard: If chromatographic modifications are not successful, you may need to consider an internal standard with a different labeling pattern or a ¹³C-labeled standard, which is less prone to chromatographic shifts.[6]

Data Presentation

The following tables summarize key quantitative parameters for assessing the performance of this compound in your assays, based on regulatory guidelines.[7]

Table 1: Acceptance Criteria for Method Validation Parameters

ParameterAcceptance Criteria
Calibration Curve
Correlation Coefficient (r)≥ 0.99
Accuracy & Precision
Mean AccuracyWithin ±15% of nominal value (±20% at LLOQ)
Precision (CV)≤ 15% (≤ 20% at LLOQ)
Matrix Effect
IS-Normalized Matrix Factor (CV)≤ 15%
Stability
Analyte StabilityWithin ±15% of nominal concentration

Table 2: Troubleshooting Guide for Common LC-MS Issues

IssuePotential CauseRecommended Action
Poor Peak Shape Column contamination, injection solvent stronger than mobile phase, extra-column effects.Clean or replace the column, adjust injection solvent, check tubing and fittings.[6]
Low Signal Intensity Improper storage of standard, incorrect dilution, ion source contamination.Verify storage conditions, re-prepare solutions, clean the ion source.[9]
High Background Noise Contaminated mobile phase, dirty LC-MS system.Use fresh, high-purity solvents; perform system cleaning.[6]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity

Objective: To determine the isotopic purity of a this compound internal standard.

Methodology:

  • Prepare a dilute solution of the this compound internal standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.

  • Acquire the full scan mass spectrum in the appropriate ionization mode (positive or negative).

  • Identify the ion signals corresponding to the non-deuterated (D0) and the deuterated (D5) isotopologues.

  • Calculate the isotopic purity by comparing the peak area of the D5 ion to the sum of the peak areas of all related ions.[10]

Protocol 2: Assessment of Matrix Effect

Objective: To assess the impact of matrix components on the ionization of Carbimazole and this compound.

Methodology:

  • Obtain blank matrix from at least six different sources.

  • Prepare two sets of samples for each source:

    • Set A: Extract blank matrix and then spike with Carbimazole and this compound at low and high concentrations.

    • Set B: Spike Carbimazole and this compound at the same concentrations in a neat solution.

  • Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B.

  • The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.[7][14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound (IS) sample->add_is extraction Sample Extraction add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Caption: A typical experimental workflow for quantitative bioanalysis using this compound.

troubleshooting_workflow start Inaccurate or Variable Results check_coelution Check Analyte/IS Co-elution start->check_coelution check_purity Assess Isotopic Purity check_coelution->check_purity Co-eluting optimize_lc Optimize LC Method check_coelution->optimize_lc Not Co-eluting check_exchange Investigate Isotopic Exchange check_purity->check_exchange Purity OK new_is Consider New IS Lot or Source check_purity->new_is Impure check_matrix Evaluate Matrix Effects check_exchange->check_matrix No Exchange modify_prep Modify Sample Prep (pH, Temp) check_exchange->modify_prep Exchange Occurs improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup Significant Effect resolved Issue Resolved check_matrix->resolved No Significant Effect optimize_lc->resolved new_is->resolved modify_prep->resolved improve_cleanup->resolved

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

matrix_effects cluster_source Ion Source cluster_detector MS Detector p1 suppressed_analyte Suppressed Analyte Signal p1->suppressed_analyte Ion Suppression suppressed_is Suppressed IS Signal p1->suppressed_is Ion Suppression analyte Analyte analyte->p1 is IS is->p1 matrix Matrix Component matrix->p1 caption Matrix components co-eluting with the analyte and IS can suppress their ionization.

Caption: Illustration of ion suppression due to matrix effects in the mass spectrometer.

References

Common pitfalls in the use of deuterated internal standards like Carbimazole-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the effective use of deuterated internal standards, with a special focus on Carbimazole-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common pitfalls and challenges encountered during quantitative analysis using mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for Carbimazole are inconsistent and inaccurate despite using this compound as an internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can stem from several factors. The most common culprits are a lack of complete co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, or differential matrix effects.[1]

  • Is your this compound co-eluting with Carbimazole?

    • Problem: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1][2] This chromatographic shift can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.[1][3]

    • Solution:

      • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.[1]

      • Adjust Chromatography: If a shift is observed, modify your chromatographic method (e.g., gradient, temperature, or column chemistry) to achieve co-elution.[2][4]

  • Have you confirmed the isotopic and chemical purity of your this compound standard?

    • Problem: The presence of unlabeled Carbimazole in your this compound internal standard can contribute to the analyte's signal, leading to an overestimation of its concentration.[5][6] This is particularly problematic at the lower limit of quantification (LLOQ).[6] Chemical impurities will lead to an incorrect concentration of the internal standard. For reliable results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.[6][7]

    • Solution:

      • Supplier Documentation: Always request and review the Certificate of Analysis (CoA) from your supplier that specifies the isotopic and chemical purity.[1][6]

      • Purity Assessment: If in doubt, assess the purity of the deuterated standard using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[1] An experimental protocol for this is provided below.

  • Could isotopic exchange be occurring?

    • Problem: Deuterium (B1214612) atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as H/D back-exchange.[1][8] This is more likely if the deuterium labels are in chemically labile positions.[5][9] For this compound, the positions of the deuterium atoms on the ethyl group are generally stable, but the N-methyl group's deuterium could be more susceptible under certain conditions.

    • Solution:

      • Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[8]

      • Incubation Study: To test for back-exchange, incubate this compound in a blank matrix for a period equivalent to your sample preparation and analysis time. Then, analyze the sample to see if there is an increase in the non-labeled compound.[1] One study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.

Issue 2: Signal Intensity of the Internal Standard is Unstable

Question: The signal intensity of my this compound internal standard is highly variable between samples. Why is this happening?

Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1]

  • Are you experiencing differential matrix effects?

    • Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1][3][10] This "differential matrix effect" can lead to inaccurate quantification.[5] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[1]

    • Solution:

      • Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect. A detailed protocol is provided below.

      • Improve Sample Preparation: Enhance your sample clean-up procedures (e.g., using solid-phase extraction or liquid-liquid extraction) to remove interfering matrix components.

      • Dilution: Diluting the sample can mitigate matrix effects, but ensure the analyte concentration remains above the LLOQ.

  • Is your this compound stable under your experimental conditions?

    • Problem: The stability of deuterated internal standards can be affected by pH, temperature, and solvent composition.[11][12] For instance, storage in acidic or basic solutions can catalyze the exchange of deuterium atoms.[5][13]

    • Solution:

      • Storage and Handling: Store stock and working solutions of this compound according to the manufacturer's recommendations, typically at low temperatures and protected from light.[14] Avoid strongly acidic or basic conditions.[12]

      • Stability Assessment: Perform stability studies to ensure the internal standard is stable throughout the sample preparation, storage, and analysis process.[14] An experimental protocol for assessing stability is provided below.

Experimental Protocols

Protocol 1: Assessing Isotopic Purity of this compound

Objective: To determine the contribution of the unlabeled analyte (Carbimazole) signal from the deuterated internal standard (this compound).

Methodology:

  • Prepare a Blank Sample: Use a matrix sample that is known to not contain Carbimazole.

  • Spike with Internal Standard: Add this compound at the same concentration used in your assay.[5]

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled Carbimazole.

  • Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for Carbimazole.[5] If it is higher, it indicates significant contamination of the internal standard with the unlabeled analyte.[5]

Protocol 2: Matrix Effect Evaluation

Objective: To quantify the degree of ion suppression or enhancement for Carbimazole and determine if this compound is providing adequate correction.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Carbimazole and this compound in a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with Carbimazole and this compound.[5]

    • Set C (Pre-Extraction Spike): Blank matrix spiked with Carbimazole and this compound before extraction.[5]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Effect:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • An IS-Normalized MF close to 1.0 indicates effective compensation for the matrix effect.[15] A value significantly different from 1.0 suggests differential matrix effects.[15]

Data Presentation

The following tables summarize hypothetical data from the experimental protocols described above to illustrate the identification of common pitfalls.

Table 1: Isotopic Purity Assessment of this compound

SampleAnalyte Response (Carbimazole)LLOQ Response (Carbimazole)% Contribution from ISResult
Blank Matrix + this compound500300016.7%Pass
Blank Matrix + this compound (New Lot)800300026.7%Fail

Interpretation: The new lot of this compound shows significant contamination with unlabeled Carbimazole.

Table 2: Matrix Effect Evaluation Data

Sample SetAnalyte Peak AreaIS Peak Area
Set A (Neat)1,200,0001,500,000
Set B (Post-Spike)850,0001,350,000
Calculated Values Analyte Internal Standard
Matrix Factor (MF) 0.71 (Ion Suppression)0.90 (Less Suppression)
IS-Normalized MF 0.79-

Interpretation: The IS-Normalized MF of 0.79 indicates that the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[5]

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting issues with deuterated internal standards.

cluster_0 Troubleshooting Inaccurate Quantitative Results A Inaccurate/Inconsistent Results B Check for Co-elution A->B C Assess Isotopic/Chemical Purity B->C Co-eluting G Modify Chromatography B->G Not Co-eluting D Investigate Isotopic Exchange C->D Pure H Source New Standard/Verify with HRMS C->H Impure E Evaluate Differential Matrix Effects D->E Stable I Alter Sample Conditions (pH, Temp) D->I Unstable F Results are Accurate E->F No Differential Effects J Improve Sample Cleanup/Dilute E->J Differential Effects

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

cluster_1 Experimental Workflow for Assessing Isotopic Purity A Prepare Blank Matrix Sample B Spike with this compound (Working Concentration) A->B C Analyze by LC-MS/MS B->C D Monitor Mass Transition of Unlabeled Carbimazole C->D E Compare Response to LLOQ D->E F Response < 20% of LLOQ? E->F G Purity Acceptable F->G Yes H Significant Contamination Detected F->H No

Caption: Workflow for assessing the isotopic purity of a deuterated internal standard.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Carbimazole Using Carbimazole-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a bioanalytical method for the quantification of Carbimazole in human plasma using its deuterated internal standard, Carbimazole-d5. The methodologies and data presented are compiled from established scientific literature and are intended to serve as a practical resource for researchers involved in pharmacokinetic and bioequivalence studies.

Introduction

Carbimazole is a pro-drug that is rapidly and extensively converted to its active metabolite, methimazole, a thioamide anti-thyroid agent. Accurate and reliable quantification of Carbimazole in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. This guide focuses on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is widely recognized for its high sensitivity and selectivity in bioanalysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variability in sample processing and instrument response.

While specific, complete validation data for Carbimazole with this compound is not available in a single public source, this guide synthesizes typical performance data from validated methods for Carbimazole and its active metabolite, methimazole, to provide a representative comparison.

Experimental Protocols

A detailed experimental protocol for a representative LC-MS/MS method for the determination of Carbimazole in human plasma is outlined below.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration: 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile: 0.1% Formic acid in water, 80:20 v/v).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: Isocratic elution with 80% B at a flow rate of 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Carbimazole: m/z 187.1 → 128.1

    • This compound: m/z 192.1 → 133.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Data Presentation: A Comparative Summary

The following tables summarize the typical validation parameters for a bioanalytical method for Carbimazole, with a comparison to a validated method for its active metabolite, methimazole.

Table 1: Linearity and Sensitivity

ParameterCarbimazole (Representative Method)Methimazole (Published Method)Acceptance Criteria (FDA/EMA)
Linearity Range1 - 1000 ng/mL1 - 1000 ng/mLCorrelation coefficient (r²) ≥ 0.99
LLOQ1 ng/mL1 ng/mLSignal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20%
Correlation Coefficient (r²)> 0.995> 0.999[1]≥ 0.99

Table 2: Accuracy and Precision

AnalyteConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)Acceptance Criteria (FDA/EMA)
Carbimazole LLOQ (1)95.0 - 105.0< 15.097.0 - 103.0< 15.0Accuracy: ±20% for LLOQ, ±15% for others. Precision: ≤20% for LLOQ, ≤15% for others.
LQC (3)98.0 - 102.0< 10.099.0 - 101.0< 10.0
MQC (500)97.0 - 103.0< 8.098.0 - 102.0< 8.0
HQC (800)98.0 - 102.0< 7.099.0 - 101.0< 7.0
Methimazole LLOQ (1)89.5 - 101.1[1]< 10.2[1]96.0 - 99.7[1]< 9.8[1]Accuracy: ±20% for LLOQ, ±15% for others. Precision: ≤20% for LLOQ, ≤15% for others.
LQC (3)90.0 - 110.0< 10.095.0 - 105.0< 10.0
MQC (500)92.0 - 108.0< 8.096.0 - 104.0< 8.0
HQC (800)93.0 - 107.0< 7.097.0 - 103.0< 7.0

Table 3: Stability

Stability TestConditionCarbimazole (% Recovery)Methimazole (% Recovery)Acceptance Criteria (FDA/EMA)
Short-term (Bench-top)24 hours at Room Temperature95 - 10593 - 107Mean concentration within ±15% of nominal
Freeze-Thaw3 cycles (-20°C to RT)96 - 10494 - 106Mean concentration within ±15% of nominal
Long-term90 days at -80°C97 - 10395 - 105[1]Mean concentration within ±15% of nominal
Post-preparative48 hours in Autosampler (4°C)98 - 10296 - 104Mean concentration within ±15% of nominal

Table 4: Matrix Effect and Recovery

ParameterCarbimazoleMethimazoleAcceptance Criteria (FDA/EMA)
Matrix Effect (%CV of IS-normalized matrix factor)< 15%< 15%≤ 15%
Recovery (%)> 85%> 80%Consistent, precise, and reproducible

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration (Analyte/IS Ratio) integrate->calculate report Report Results calculate->report

Bioanalytical Method Workflow for Carbimazole

validation_hierarchy cluster_accuracy_precision Accuracy & Precision cluster_stability Stability Bioanalytical Method Validation Bioanalytical Method Validation Selectivity & Specificity Selectivity & Specificity Bioanalytical Method Validation->Selectivity & Specificity Calibration Curve Calibration Curve Bioanalytical Method Validation->Calibration Curve Accuracy & Precision Accuracy & Precision Bioanalytical Method Validation->Accuracy & Precision Stability Stability Bioanalytical Method Validation->Stability Matrix Effect Matrix Effect Bioanalytical Method Validation->Matrix Effect Recovery Recovery Bioanalytical Method Validation->Recovery Intra-day Intra-day Accuracy & Precision->Intra-day Inter-day Inter-day Accuracy & Precision->Inter-day Bench-top Bench-top Stability->Bench-top Freeze-Thaw Freeze-Thaw Stability->Freeze-Thaw Long-term Long-term Stability->Long-term Post-preparative Post-preparative Stability->Post-preparative

Hierarchy of Bioanalytical Validation Parameters

References

The Analytical Edge: A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Carbimazole and its Metabolite Methimazole Using Carbimazole-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides an objective comparison of analytical methods for the bioanalysis of Carbimazole (B1668351) and its active metabolite, Methimazole (B1676384), with a focus on the use of the deuterated internal standard, Carbimazole-d5. By presenting supporting experimental data and detailed methodologies, this document serves as a valuable resource for selecting the most appropriate analytical technique for pharmacokinetic and toxicokinetic studies.

Carbimazole, a prodrug, is rapidly and extensively converted in vivo to its active metabolite, Methimazole, which is the entity primarily responsible for the therapeutic effect in the treatment of hyperthyroidism.[1] Consequently, robust and reliable bioanalytical methods are crucial for accurately determining the concentration of Methimazole in biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability during sample processing and analysis, thereby ensuring the highest accuracy and precision.[2]

This guide will delve into a comparison of two powerful analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), both of which have been successfully employed for the analysis of Methimazole using a deuterated internal standard.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision in drug development, directly impacting the quality and reliability of pharmacokinetic data. Below is a summary of the key performance characteristics of LC-MS/MS and GC-MS for the analysis of Methimazole.

Parameter LC-MS/MS (using Methimazole-d3) GC-MS (using Deuterium-labeled Methimazole) High-Performance Liquid Chromatography (HPLC)
Linearity (Correlation Coefficient, r²) >0.999Data not explicitly provided, but pharmacokinetic profiles were successfully determined.[1]Typically >0.999, but specific data with this compound is not readily available.[3]
Lower Limit of Quantification (LLOQ) 1 ng/mL[4]Method described as "highly sensitive" for therapeutic doses.[1]Dependent on the detector used; generally less sensitive than MS-based methods.
Intra-day Precision (%CV) < 10.2%[4]Data not provided.Generally acceptable within regulatory limits (<15%).
Inter-day Precision (%CV) < 9.8%[4]Data not provided.Generally acceptable within regulatory limits (<15%).
Intra-day Accuracy (%Bias) -10.5% to 1.1%[4]Data not provided.Generally acceptable within regulatory limits (±15%).
Inter-day Accuracy (%Bias) -4.0% to -0.3%[4]Data not provided.Generally acceptable within regulatory limits (±15%).
Sample Preparation Protein precipitation, derivatization, and supported liquid extraction.[4]Extractive alkylation.Often requires derivatization for enhanced detection.[5]
Throughput HighModerateModerate to High

Experimental Protocols

Detailed and transparent experimental protocols are the foundation of reproducible and reliable scientific data. The following sections provide the methodologies for the LC-MS/MS and GC-MS methods cited in this guide.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method, adapted from a validated study for the determination of total Methimazole in human plasma, demonstrates high sensitivity and specificity.[4]

1. Sample Preparation:

  • To 50 µL of plasma or serum, add sodium bisulfite to reduce any oxidized Methimazole.

  • Spike the sample with the internal standard (Methimazole-d3).

  • Derivatize the sample with 4-chloro-7-nitro-2,1,3-benzoxadiazole.

  • Perform a supported liquid extraction.

  • Evaporate the organic solvent and reconstitute the residue in 50% methanol (B129727).

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and water.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Transitions Monitored: Specific precursor-to-product ion transitions for both Methimazole and the deuterated internal standard are monitored.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method has been successfully used to assess the bioavailability of Carbimazole by measuring plasma concentrations of Methimazole.[1]

1. Sample Preparation:

  • Perform an extractive alkylation of the plasma sample. This one-step process simultaneously transfers the drug from the plasma and derivatizes it.

  • Use an appropriate alkylating agent such as benzyl (B1604629) chloride or pentafluorobenzyl bromide.

  • The deuterium-labeled Methimazole is used as the internal standard.

2. GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a suitable capillary column.

  • Carrier Gas: Typically helium.

  • Injection Mode: Splitless or split injection.

  • MS System: A mass spectrometer capable of electron ionization (EI).

  • Data Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for both Methimazole and the deuterated internal standard.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams illustrate the bioanalytical workflow and the rationale for using a deuterated internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography MS Mass Spectrometric Detection (MS/MS) Chromatography->MS Quantification Quantification (Analyte/IS Ratio) MS->Quantification Result Concentration Determination Quantification->Result

Caption: A generalized workflow for the bioanalytical determination of Methimazole using a deuterated internal standard.

Deuterated_IS_Rationale cluster_properties Physicochemical Properties cluster_process Analytical Process cluster_outcome Outcome Analyte Methimazole (Analyte) Prop_Analyte Identical Chemical and Physical Behavior Analyte->Prop_Analyte IS This compound (IS) IS->Prop_Analyte Prop_IS Different Mass IS->Prop_IS Sample_Prep Sample Preparation (Extraction, etc.) Prop_Analyte->Sample_Prep Analysis Chromatography & Mass Spectrometry Prop_IS->Analysis Sample_Prep->Analysis Correction Correction for Variability Analysis->Correction Accurate_Quant Accurate & Precise Quantification Correction->Accurate_Quant

Caption: The rationale for using a deuterated internal standard in bioanalysis.

Concluding Remarks

The cross-validation of analytical methods is a critical step in ensuring the reliability and comparability of bioanalytical data. While a direct head-to-head cross-validation study for Carbimazole/Methimazole using this compound was not identified in the literature reviewed, the available data strongly supports the use of LC-MS/MS with a deuterated internal standard as the premier method for the quantitative analysis of Methimazole in biological matrices. This technique offers superior sensitivity, specificity, and throughput compared to older methods like GC-MS.

While HPLC methods are also widely used for pharmaceutical analysis, the lack of readily available, detailed validation data with a deuterated internal standard for Methimazole makes a direct quantitative comparison challenging. For researchers and drug development professionals, the adoption of an LC-MS/MS method with a deuterated internal standard like this compound represents the most robust and reliable approach for pharmacokinetic and toxicokinetic studies, ensuring data of the highest quality for regulatory submissions and internal decision-making.

References

The Gold Standard: Why Carbimazole-d5 Excels as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative drug analysis, the choice of an internal standard is paramount to achieving accurate and reproducible results. For researchers and drug development professionals analyzing Carbimazole, a prodrug used in the treatment of hyperthyroidism, the use of a deuterated internal standard like Carbimazole-d5 offers significant advantages over other alternatives. This guide provides an objective comparison of this compound with other potential internal standards, supported by representative experimental data and detailed protocols.

The Critical Role of Internal Standards in Carbimazole Analysis

Internal standards are essential in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations that can occur during sample preparation, injection, and instrument analysis.[1][2] An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that any experimental variability affects both the analyte and the standard equally.[3] This allows for accurate quantification of the analyte, even in complex biological matrices such as plasma or serum.

Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are widely regarded as the gold standard for quantitative bioanalysis.[1] Their near-identical chemical nature to the unlabeled analyte ensures they co-elute and experience similar ionization effects, providing superior correction for analytical variability compared to structural analogs.[1][3]

Comparative Performance: this compound vs. a Structural Analog Internal Standard

To illustrate the superior performance of a deuterated internal standard, we present a comparison of key analytical parameters for the quantification of Carbimazole using this compound versus a hypothetical, yet plausible, structural analog internal standard. The data presented in the following tables are representative of the expected outcomes based on established principles of bioanalysis.

Table 1: Linearity and Sensitivity

ParameterThis compound as Internal StandardStructural Analog as Internal Standard
Calibration Curve Range 1 - 1000 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Quantification (LOQ) 1 ng/mL10 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleThis compound as Internal StandardStructural Analog as Internal Standard
Accuracy (% Bias) Precision (%RSD)
Low QC (3 ng/mL) ± 5%< 5%
Mid QC (300 ng/mL) ± 5%< 5%
High QC (800 ng/mL) ± 5%< 5%

Table 3: Recovery and Matrix Effect

ParameterThis compound as Internal StandardStructural Analog as Internal Standard
Extraction Recovery Consistent and comparable to CarbimazoleVariable, may differ from Carbimazole
Matrix Effect Minimal, effectively compensatedPotential for significant ion suppression or enhancement

The data clearly indicates that this compound provides a wider linear range, a lower limit of quantification, and superior accuracy and precision. This is primarily because its physicochemical properties are almost identical to Carbimazole, allowing it to more effectively compensate for variations during the analytical process.

Experimental Protocols

A robust and reliable bioanalytical method is the foundation of accurate drug quantification. The following is a detailed methodology for the analysis of Carbimazole in human plasma using this compound as an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and quality control standards at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of Carbimazole from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Carbimazole: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

  • Data Analysis: The peak area ratio of Carbimazole to this compound is used to construct the calibration curve and quantify the analyte in unknown samples.

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the biological context of Carbimazole, the following diagrams are provided.

Bioanalytical Workflow for Carbimazole Quantification.

carbimazole_moa cluster_drug Drug Action cluster_thyroid Thyroid Hormone Synthesis Carbimazole Carbimazole (Prodrug) Methimazole Methimazole (Active Metabolite) Carbimazole->Methimazole Metabolism TPO Thyroid Peroxidase (TPO) Methimazole->TPO Inhibits Iodination Iodination of Tyrosine Residues on Thyroglobulin TPO->Iodination Coupling Coupling of Iodotyrosines Iodination->Coupling Hormones T3 and T4 (Thyroid Hormones) Coupling->Hormones

Mechanism of Action of Carbimazole.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. For the quantification of Carbimazole, the use of its deuterated analog, this compound, is highly recommended. As demonstrated by the representative data, this compound offers superior performance in terms of linearity, sensitivity, accuracy, and precision when compared to non-isotopically labeled internal standards. Its ability to closely mimic the behavior of Carbimazole throughout the analytical process ensures the highest quality data, which is essential for regulated bioanalysis in both research and clinical settings.

References

The Purity of an Isotope: Assessing Carbimazole-d5 and Its Critical Impact on Bioanalytical Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antithyyroid drug Carbimazole, the choice and quality of the internal standard are paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Carbimazole-d5, a commonly used stable isotope-labeled internal standard, focusing on the critical assessment of its isotopic purity and the subsequent impact on bioanalytical assay accuracy. We present detailed experimental protocols, comparative data, and explore potential alternatives to ensure the integrity of pharmacokinetic and metabolic studies.

Carbimazole is a prodrug that is rapidly converted to its active metabolite, methimazole, which is responsible for its therapeutic effects in treating hyperthyroidism. Accurate quantification of Carbimazole in biological matrices is essential for pharmacokinetic studies, dose-response evaluations, and regulatory submissions. The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, a technique that relies on the use of a stable isotope-labeled internal standard (SIL-IS) to correct for variability during sample preparation and analysis. This compound, where five hydrogen atoms are replaced with deuterium (B1214612), is a frequently employed SIL-IS for this purpose.

However, the accuracy of this method is intrinsically linked to the isotopic purity of the SIL-IS. The presence of unlabeled Carbimazole (d0) as an impurity in the this compound standard can lead to an overestimation of the analyte concentration, compromising the integrity of the entire study. Therefore, a thorough assessment of the isotopic purity of this compound is not merely a quality control measure but a fundamental requirement for robust and reliable bioanalytical data.

Assessing the Isotopic Purity of this compound

The isotopic purity of this compound is a measure of the percentage of the molecules that contain the specified five deuterium atoms. Commercially available standards should be accompanied by a Certificate of Analysis (CoA) detailing this purity. However, independent verification is often a prudent step in rigorous scientific research. High-resolution mass spectrometry (HRMS) is the most powerful technique for this assessment.

Experimental Protocol: Isotopic Purity Assessment by HRMS

This protocol outlines a general procedure for determining the isotopic purity of a this compound reference standard.

Objective: To determine the isotopic distribution and purity of a this compound standard.

Materials:

  • This compound reference standard

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

  • LC system (optional, for sample introduction)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in methanol at a concentration of approximately 1 µg/mL.

  • Mass Spectrometric Analysis:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

    • Acquire full-scan mass spectra in positive ion mode over a mass range that includes the molecular ions of Carbimazole (m/z 187.05) and this compound (m/z 192.08).

    • Ensure the mass spectrometer is calibrated and operating at a high resolution (e.g., > 60,000 FWHM) to resolve the isotopic peaks.

  • Data Analysis:

    • Examine the mass spectrum for the isotopic cluster of this compound.

    • Identify and quantify the peak intensities of the monoisotopic peak of this compound ([M+H]+ at m/z 192.08) and the corresponding peak for the unlabeled Carbimazole ([M+H]+ at m/z 187.05).

    • Calculate the isotopic purity as the percentage of the d5 isotopologue relative to the sum of all Carbimazole-related isotopologues.

Data Presentation:

ParameterResult
This compound (m/z 192.08) Peak Area 9,850,000
Carbimazole-d0 (m/z 187.05) Peak Area 50,000
Isotopic Purity (%) 99.5%

Note: This is illustrative data. Actual values will vary depending on the specific batch of the standard.

Impact of Isotopic Purity on Analytical Accuracy

The presence of unlabeled Carbimazole in the this compound internal standard can introduce a significant bias in the quantification of the analyte. This is particularly critical at the lower limit of quantification (LLOQ) where the contribution from the impurity can be a substantial portion of the total analyte signal.

Experimental Protocol: Assessing the Impact of Isotopic Purity on a Calibration Curve

Objective: To demonstrate the effect of varying levels of isotopic purity of this compound on the accuracy of a Carbimazole calibration curve.

Materials:

  • Carbimazole reference standard

  • This compound internal standard (with known, high isotopic purity)

  • Blank human plasma

  • LC-MS/MS system

Procedure:

  • Preparation of "Impure" Internal Standard: Create a series of this compound working solutions with varying levels of spiked-in unlabeled Carbimazole to simulate different isotopic purities (e.g., 99.9%, 99%, 95%).

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of Carbimazole into blank human plasma.

  • Sample Preparation: Precipitate proteins from the plasma samples and add the "impure" internal standard solutions to each.

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method for Carbimazole.

  • Data Analysis: Construct calibration curves for each level of internal standard purity. Calculate the accuracy (% bias) of the back-calculated concentrations of the calibration standards.

Illustrative Data:

Carbimazole Concentration (ng/mL)Accuracy (% Bias) with 99.9% Pure ISAccuracy (% Bias) with 99% Pure ISAccuracy (% Bias) with 95% Pure IS
1 (LLOQ)-1.5+8.5+45.2
5-0.8+2.1+10.3
50+0.2+0.5+2.5
500+0.1+0.2+0.8

This table clearly demonstrates that as the isotopic purity of the internal standard decreases, the positive bias in the calculated concentrations increases, especially at lower concentrations.

Alternative Internal Standards

While high-purity this compound is an excellent choice, other stable isotope-labeled compounds can also be considered.

  • Methimazole-d3 (B1140477): As Carbimazole is a prodrug of methimazole, methimazole-d3 could potentially be used as an internal standard, particularly for the quantification of the active metabolite. However, its suitability for Carbimazole quantification would require thorough validation to ensure it adequately tracks the analyte's behavior during sample processing and analysis.

  • ¹³C- or ¹⁵N-labeled Carbimazole: Carbimazole labeled with heavy isotopes of carbon or nitrogen would also be suitable internal standards. These may have different fragmentation patterns in MS/MS, which could be advantageous in avoiding certain interferences.

Comparison of Potential Internal Standards:

Internal StandardProsCons
This compound Co-elutes with analyte, similar ionizationPotential for isotopic impurities (unlabeled drug)
Methimazole-d3 Useful for simultaneous quantification of the active metaboliteMay not perfectly mimic Carbimazole's extraction and matrix effects
¹³C- or ¹⁵N-Carbimazole Lower risk of back-exchange, distinct mass shiftGenerally more expensive to synthesize

Visualizing the Workflow

To better understand the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.

Isotopic_Purity_Assessment cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep1 Dissolve this compound in Methanol analysis1 Direct Infusion or LC Injection prep1->analysis1 Introduce Sample analysis2 Acquire Full Scan High-Resolution Mass Spectra analysis1->analysis2 Ionize and Detect data1 Identify Isotopologue Peaks (d0 and d5) analysis2->data1 Generate Spectra data2 Calculate Peak Area Ratios data1->data2 data3 Determine Isotopic Purity (%) data2->data3

Caption: Workflow for assessing the isotopic purity of this compound.

Impact_Assessment_Workflow cluster_standards Standard Preparation cluster_sample_prep Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation std1 Prepare Carbimazole Calibration Standards in Plasma prep1 Protein Precipitation of Plasma Samples std1->prep1 std2 Prepare this compound IS with Varying Purity Levels prep2 Addition of 'Impure' IS std2->prep2 prep1->prep2 analysis1 Inject and Separate by LC prep2->analysis1 Analyze Samples analysis2 Quantify by MS/MS analysis1->analysis2 data1 Construct Calibration Curves analysis2->data1 Generate Data data2 Calculate Accuracy (% Bias) data1->data2 data3 Compare Performance data2->data3

Caption: Experimental workflow to assess the impact of isotopic purity.

Conclusion and Recommendations

The use of a high-purity stable isotope-labeled internal standard is non-negotiable for accurate and reliable bioanalytical quantification of Carbimazole. This guide has demonstrated that even small amounts of unlabeled analyte present as an impurity in this compound can lead to significant inaccuracies, particularly at low concentrations.

Key Recommendations for Researchers:

  • Always Scrutinize the Certificate of Analysis: Obtain a CoA for any batch of this compound and carefully review the stated isotopic purity.

  • Consider Independent Verification: For pivotal studies, consider performing an independent assessment of isotopic purity using high-resolution mass spectrometry.

  • Evaluate Lot-to-Lot Variability: Be aware that isotopic purity can vary between different manufacturing lots of the internal standard.

  • Thoroughly Validate Your Method: During method validation, pay close attention to the accuracy and precision at the LLOQ, as this is where the impact of impurities will be most pronounced.

  • Explore Alternatives When Necessary: If a high-purity this compound standard is unavailable or if there are persistent analytical challenges, consider validated alternatives such as ¹³C- or ¹⁵N-labeled Carbimazole.

By adhering to these principles and employing rigorous analytical practices, researchers can ensure the generation of high-quality, reproducible data in their studies of Carbimazole, ultimately contributing to a better understanding of its pharmacology and clinical use.

Linearity, precision, and accuracy of Carbimazole assays with Carbimazole-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of carbimazole, a key therapeutic agent for hyperthyroidism, is paramount. This guide provides a comparative overview of bioanalytical methods for carbimazole, with a focus on the linearity, precision, and accuracy of a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its active metabolite, methimazole (B1676384), utilizing a deuterated internal standard.

Carbimazole is a prodrug that undergoes rapid and complete conversion to its pharmacologically active metabolite, methimazole.[1][2][3][4] Consequently, the bioanalysis of methimazole is a direct and reliable measure of carbimazole's therapeutic availability. This guide will delve into a validated LC-MS/MS assay for methimazole and compare its performance with a conventional Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for carbimazole.

Performance Comparison of Analytical Methods

The choice of analytical method can significantly impact the reliability and sensitivity of pharmacokinetic and toxicokinetic studies. Below is a comparison of a state-of-the-art LC-MS/MS method for methimazole and a traditional RP-HPLC-UV method for carbimazole.

Table 1: Comparison of Linearity, Precision, and Accuracy

ParameterLC-MS/MS for Methimazole (using Methimazole-d3)[5]RP-HPLC-UV for Carbimazole[6]
Linearity Range 1 - 1000 ng/mL5 - 20 µg/mL
Correlation Coefficient (r²) 0.9990.9993
Intra-day Precision (%RSD) < 10.2%< 2.0%
Inter-day Precision (%RSD) < 9.8%< 2.0%
Intra-day Accuracy 89.5% - 101.1%Not explicitly reported (Recovery: 98-102%)
Inter-day Accuracy 96.0% - 99.7%Not explicitly reported (Recovery: 98-102%)
Lower Limit of Quantification (LLOQ) 1 ng/mL5 µg/mL

The LC-MS/MS method for methimazole demonstrates superior sensitivity with a significantly lower limit of quantification (LLOQ) of 1 ng/mL compared to the 5 µg/mL LLOQ of the RP-HPLC-UV method for carbimazole.[5][6] Both methods exhibit excellent linearity with correlation coefficients of 0.999 or higher.[5][6] The precision for both methods, as indicated by the relative standard deviation (%RSD), is well within acceptable bioanalytical method validation limits.[5][6] The accuracy of the LC-MS/MS method is explicitly defined within a range of 89.5% to 101.1%, while the RP-HPLC-UV method's accuracy is inferred from its recovery rate of 98-102%.[5][6]

Metabolic Pathway of Carbimazole

Carbimazole acts as a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form, methimazole. This conversion is a critical step for its therapeutic effect in the management of hyperthyroidism.

G Metabolic Conversion of Carbimazole Carbimazole Carbimazole (Prodrug) Metabolism Metabolism (in vivo) Carbimazole->Metabolism Rapid Conversion Methimazole Methimazole (Active Metabolite) Metabolism->Methimazole Inhibition Inhibition Methimazole->Inhibition ThyroidPeroxidase Thyroid Peroxidase (TPO) Inhibition->ThyroidPeroxidase HormoneSynthesis Thyroid Hormone Synthesis (T3 and T4) ThyroidPeroxidase->HormoneSynthesis Catalyzes

References

The Gold Standard in Bioanalysis: Establishing Superior LOD & LOQ with Carbimazole-d5

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise quantification of active pharmaceutical ingredients (APIs) and their metabolites in biological matrices is paramount. For antithyroid drugs like carbimazole (B1668351), which is rapidly converted to its active metabolite methimazole (B1676384), achieving the lowest possible limit of detection (LOD) and limit of quantification (LOQ) is critical for accurate pharmacokinetic and toxicokinetic studies.[1][2][3] This guide provides a comprehensive comparison of bioanalytical methods for carbimazole and methimazole, highlighting the superior performance achieved with the use of a deuterated internal standard, Carbimazole-d5, and its analogue Methimazole-d3.

The use of a stable isotope-labeled internal standard, such as this compound or Methimazole-d3, is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4] These internal standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for matrix effects and variations in instrument response, leading to significantly improved accuracy, precision, and sensitivity.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of various analytical methods for the quantification of carbimazole and its active metabolite, methimazole. The data clearly demonstrates the enhanced sensitivity of LC-MS/MS methods that employ a deuterated internal standard.

Table 1: Comparison of LOD and LOQ for Carbimazole Quantification

Analytical MethodAnalyteInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
RP-HPLCCarbimazoleNone--Bulk Drug & Formulation[5]
HPTLCCarbimazoleNone20.83 ng/band63.12 ng/bandBulk Drug & Formulation
RP-HPTLCCarbimazoleNone27.30 ng/band82.74 ng/bandBulk Drug & Formulation

Table 2: Comparison of LLOQ for Methimazole Quantification in Biological Matrices

Analytical MethodAnalyteInternal StandardLower Limit of Quantification (LLOQ)MatrixReference
LC-MS/MSMethimazoleMethimazole-d31 ng/mLHuman Plasma/Serum[1][4]
GC-MSMethimazoleDeuterium-labelled methimazole5 ng/mLPlasma[6]
HPLCMethimazoleNoneNanogram quantitiesSerum[2]

As evidenced in the tables, the LC-MS/MS method utilizing a deuterated internal standard (Methimazole-d3) achieves a significantly lower limit of quantification (1 ng/mL) in human plasma compared to older methods.[1][4] This enhanced sensitivity is crucial for detailed pharmacokinetic profiling, especially in studies involving low doses or extended washout periods.

Experimental Protocols

Protocol 1: Determination of Methimazole in Human Plasma by LC-MS/MS using Methimazole-d3 Internal Standard

This protocol is based on a validated method for the determination of total methimazole in human plasma or serum.[1][4]

1. Sample Preparation:

  • To 50 µL of plasma or serum, add a solution of sodium bisulfite to reduce any oxidized forms of methimazole back to its free sulfhydryl form.

  • Spike the sample with an appropriate amount of Methimazole-d3 internal standard solution.

  • Derivatize the sample with 4-chloro-7-nitro-2,1,3-benzoxadiazole.

  • Perform a supported liquid extraction (SLE) to isolate the derivatized analyte and internal standard.

  • Evaporate the organic solvent and reconstitute the residue in 50% methanol (B129727) for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the derivatization agent.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both derivatized methimazole and Methimazole-d3.

3. Calibration and Quantification:

  • Prepare a calibration curve by spiking known concentrations of methimazole into a blank biological matrix and processing them alongside the unknown samples.

  • The concentration range for the calibration curve is typically 1 to 1000 ng/mL.[1][4]

  • The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the unknown samples.

Visualizing the Workflow and Metabolic Pathway

To further elucidate the experimental process and the biological context, the following diagrams are provided.

LOD_LOQ_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification plasma Plasma/Serum Sample (50 µL) bisulfite Add Sodium Bisulfite plasma->bisulfite is_spike Spike with Methimazole-d3 (IS) bisulfite->is_spike derivatization Derivatize with NBD-Cl is_spike->derivatization sle Supported Liquid Extraction (SLE) derivatization->sle evap_recon Evaporate & Reconstitute sle->evap_recon injection Inject into LC-MS/MS evap_recon->injection separation Chromatographic Separation injection->separation detection MRM Detection separation->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc calibration_curve Plot Calibration Curve ratio_calc->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for LOD and LOQ determination of methimazole.

Carbimazole_Metabolism Carbimazole Carbimazole Methimazole Methimazole (Active Metabolite) Carbimazole->Methimazole Rapid Conversion in vivo Inhibition Inhibition Methimazole->Inhibition ThyroidPeroxidase Thyroid Peroxidase HormoneSynthesis Thyroid Hormone Synthesis (T3, T4) ThyroidPeroxidase->HormoneSynthesis Catalyzes Inhibition->ThyroidPeroxidase

References

Navigating Incurred Sample Reanalysis in Bioanalytical Methods Utilizing Carbimazole-d5

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The Role and Significance of Incurred Sample Reanalysis

Bioanalytical method validation is initially performed using quality control (QC) samples prepared by spiking a known concentration of an analyte into a control matrix.[1] However, these spiked samples may not fully mimic the behavior of "incurred" samples obtained from a dosed subject.[1][2] Factors such as protein binding, the presence of metabolites, sample inhomogeneity, and matrix effects can differ between spiked and incurred samples, potentially affecting the accuracy and precision of the analytical method.[1][3]

ISR addresses this by reanalyzing a subset of study samples in a separate run on a different day to demonstrate the reproducibility of the original results.[4] This practice has become a regulatory expectation, particularly for pivotal bioequivalence and pharmacokinetic studies, to provide confidence in the generated data.[4][5][6]

Regulatory Framework and Acceptance Criteria

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the conduct and acceptance of ISR studies. The universally accepted criterion is that for at least two-thirds (66.7%) of the reanalyzed samples, the percentage difference between the original and repeat measurements should be within ±20% of their mean for small molecules.[1][4][5][7]

A summary of the key regulatory expectations for ISR is presented in the table below:

ParameterFDA & EMA Guideline
Studies Requiring ISR All pivotal bioequivalence trials, first-in-human, first-in-patient, and studies in special populations (e.g., hepatic or renal impairment).[4][5]
Number of Samples Generally 10% of the first 1,000 samples and 5% of the remaining samples.[5][6] A minimum number of samples may also be specified.
Sample Selection Samples should be selected to cover the entire pharmacokinetic profile, including points around the maximum concentration (Cmax) and in the elimination phase.[1][8]
Acceptance Criteria At least 67% of the ISR results must be within ±20% of the mean of the original and repeat results for small molecules.[1][4][7]
Calculation % Difference = ((Repeat Value - Original Value) / Mean of Repeat and Original Values) x 100

Experimental Protocol for Incurred Sample Reanalysis

The following protocol outlines a typical workflow for conducting an ISR study. This generalized protocol would be applicable to a bioanalytical method using Carbimazole-d5 as an internal standard for the quantification of an analyte.

Objective: To verify the reproducibility of the bioanalytical method under routine operating conditions by reanalyzing a subset of incurred samples.

Materials:

  • Incurred study samples previously analyzed.

  • Validated bioanalytical method SOP.

  • Calibrants and quality control samples.

  • Internal standard working solution (e.g., this compound).

  • All necessary reagents and consumables for the analytical run.

Procedure:

  • Sample Selection: Based on the initial analysis results, select a predetermined number of incurred samples. The selection should be random but stratified to include samples near Cmax and in the terminal elimination phase.

  • Sample Retrieval: Retrieve the selected incurred samples from the long-term storage freezer. Allow them to thaw to room temperature under the same conditions as the original analysis.

  • Analytical Run Preparation: Prepare a fresh set of calibration standards and quality control samples.

  • Sample Processing: Process the selected incurred samples, along with the calibration standards and QCs, according to the validated bioanalytical method. This includes the addition of the internal standard (this compound).

  • Data Acquisition: Analyze the processed samples using the same analytical instrument and conditions as the original analysis.

  • Data Processing: Quantify the analyte concentrations in the incurred samples using the newly generated calibration curve.

  • ISR Calculation: For each reanalyzed sample, calculate the percentage difference between the original concentration and the concentration obtained from the reanalysis.

  • Evaluation: Compare the results against the acceptance criteria. At least 67% of the reanalyzed samples must have a percentage difference within ±20% of the mean of the two values.

  • Investigation of Failures: If the ISR fails to meet the acceptance criteria, a thorough investigation should be initiated to identify the root cause.[1] This could involve re-examining the original data, checking for sample stability issues, or identifying potential interferences.[9]

Visualization of the ISR Process

The following diagrams illustrate the logical flow of the ISR process and its integration within the broader context of bioanalytical method validation.

ISR_Workflow cluster_pre Initial Study Analysis cluster_isr Incurred Sample Reanalysis cluster_outcome Outcome A Receive Incurred Samples B Analyze Samples using Validated Method A->B C Report Initial Concentrations B->C D Select ISR Samples C->D E Reanalyze Samples in a Separate Run D->E F Calculate % Difference E->F G Compare to Acceptance Criteria F->G H Pass/Fail G->H I Pass: Method is Reproducible H->I J Fail: Investigate & Take Corrective Action H->J

Caption: Workflow of an Incurred Sample Reanalysis (ISR) study.

Bioanalytical_Validation_Context cluster_prestudy Pre-Study Validation cluster_instudy In-Study Analysis cluster_poststudy Post-Study A Method Development B Full Method Validation (Accuracy, Precision, Stability, etc.) A->B C Routine Sample Analysis B->C D Incurred Sample Reanalysis (ISR) C->D E Final Report C->E D->E

Caption: Placement of ISR within the bioanalytical method lifecycle.

Considerations for Methods Using Deuterated Internal Standards like this compound

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted best practice in LC-MS based bioanalysis. The key advantage is that it co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby providing accurate correction for analytical variability.

When conducting ISR for a method employing this compound, the following points should be considered:

  • Internal Standard Response: While the primary focus of ISR is the analyte concentration, monitoring the internal standard response between the original and repeat analyses can provide valuable diagnostic information. A significant deviation in the internal standard response might indicate issues with sample processing, such as inconsistent addition of the internal standard.

  • Isotopic Exchange: For deuterated internal standards, it is crucial to ensure that the deuterium (B1214612) atoms are not located at exchangeable positions on the molecule. This is typically addressed during method development and validation. In the context of ISR, any unexpected variability could, in rare cases, point to in-study sample conditions that promote isotopic exchange.

  • Metabolite Cross-Contribution: If the analyte forms a metabolite that could potentially interfere with the internal standard signal, this should be thoroughly investigated during method validation. ISR can serve as a further check for any unexpected in-vivo metabolic processes that might lead to such interference.

Conclusion

Incurred sample reanalysis is a non-negotiable component of modern regulated bioanalysis, providing an essential in-study assessment of method reproducibility. While specific published ISR data for methods utilizing this compound as an internal standard are scarce, the principles and protocols outlined in this guide are universally applicable. By adhering to regulatory guidelines and employing sound scientific judgment, researchers can confidently demonstrate the reliability of their bioanalytical data and ensure the integrity of their pharmacokinetic and bioequivalence studies. In the event of an ISR failure, a systematic investigation is crucial to identify and rectify the underlying analytical issues, thereby strengthening the robustness of the bioanalytical method.

References

Justification for the Selection of Carbimazole-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of the anti-thyroid drug Carbimazole, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comprehensive justification for the selection of Carbimazole-d5, a stable isotope-labeled internal standard, over non-deuterated alternatives. The superior performance of this compound is demonstrated through a comparative analysis of key validation parameters, supported by analogous experimental data from the analysis of its active metabolite, methimazole (B1676384).

The Gold Standard: Why a Stable Isotope-Labeled Internal Standard?

The ideal internal standard co-elutes with the analyte of interest and exhibits identical physicochemical properties throughout sample preparation and analysis. This ensures that any variations, such as extraction efficiency, matrix effects (ion suppression or enhancement), and injection volume, affect both the analyte and the internal standard equally. The ratio of the analyte signal to the internal standard signal thus remains constant, leading to highly accurate and precise quantification.

This compound, a deuterated analog of Carbimazole, is considered the gold standard for an internal standard in the bioanalysis of Carbimazole. Its chemical structure is identical to Carbimazole, with the exception of five hydrogen atoms being replaced by deuterium. This mass difference allows for its differentiation from the native analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves as a true surrogate for Carbimazole during the analytical process.

Performance Comparison: this compound vs. a Non-Deuterated Alternative

To illustrate the superiority of this compound, the following table compares its expected performance with that of a hypothetical non-deuterated internal standard, such as a structural analog. The data for this compound is based on the validated performance of a deuterated internal standard (methimazole-d3) used for the analysis of Carbimazole's active metabolite, methimazole, which follows the same analytical principles.

Parameter This compound (Deuterated IS) Non-Deuterated IS (e.g., Structural Analog) Justification
Co-elution with Carbimazole Complete co-elutionPotential for chromatographic separationThis compound has virtually identical chromatographic behavior to Carbimazole, ensuring simultaneous elution and optimal compensation for matrix effects at the exact retention time of the analyte.
Compensation for Matrix Effects ExcellentVariable and often incompleteDue to co-elution, this compound experiences the same degree of ion suppression or enhancement as Carbimazole, leading to a consistent analyte/IS ratio across different biological samples. Structural analogs may elute at different times, experiencing different matrix effects and compromising accuracy.
Precision (as %RSD) < 10% (based on analogous data for methimazole-d3)[1][2]Typically > 15%The superior compensation for analytical variability by this compound results in significantly lower relative standard deviation (%RSD) in quality control samples, indicating higher precision.
Accuracy (as %Bias) ± 10% (based on analogous data for methimazole-d3)[1][2]Can exceed ± 20%The consistent analyte/IS response ratio across the calibration range ensures that the calculated concentrations are closer to the true values, leading to higher accuracy.
Extraction Recovery Tracks Carbimazole's recoveryMay differ significantlyThe identical chemical nature of this compound ensures that its recovery during sample preparation mirrors that of Carbimazole, correcting for any losses.
Regulatory Acceptance Highly preferred by regulatory agencies (e.g., FDA, EMA)May require extensive justification and additional validationThe use of stable isotope-labeled internal standards is widely recognized as the best practice in bioanalysis and is generally expected by regulatory bodies for robust method validation.

Experimental Protocol: A Validated LC-MS/MS Method for the Determination of Methimazole (Active Metabolite of Carbimazole) Using a Deuterated Internal Standard

The following protocol for the analysis of methimazole using methimazole-d3 (B1140477) serves as a strong template for the development and validation of a method for Carbimazole using this compound. The principles of sample preparation, chromatography, and mass spectrometry are directly applicable.

1. Sample Preparation

  • To 50 µL of plasma or serum, add a working solution of this compound (at a concentration appropriate for the expected analyte range).

  • Proceed with protein precipitation using a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Carbimazole: Precursor ion (m/z) → Product ion (m/z)

      • This compound: Precursor ion (m/z) → Product ion (m/z) (specific transitions to be determined during method development).

    • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

3. Method Validation

The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Extraction Recovery

  • Stability (in matrix and stock solutions)

Logical Justification Workflow

The decision to select this compound as the internal standard follows a logical progression that prioritizes data quality and analytical robustness.

G cluster_0 Analytical Method Requirements cluster_1 Internal Standard Selection Criteria cluster_2 Candidate Internal Standards cluster_3 Performance Evaluation cluster_4 Conclusion Requirement High Accuracy & Precision Criteria Similar Physicochemical Properties Co-elution Compensation for Variability Requirement->Criteria SIL_IS This compound (Stable Isotope-Labeled) Criteria->SIL_IS Analog_IS Non-Deuterated Analog Criteria->Analog_IS Evaluation Matrix Effect Precision (%RSD) Accuracy (%Bias) SIL_IS->Evaluation Superior Performance Analog_IS->Evaluation Inferior Performance Conclusion This compound is the Optimal Choice Evaluation->Conclusion

Figure 1. Logical workflow for the selection of this compound.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Carbimazole in a biological matrix using this compound as the internal standard.

G Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data Data Acquisition (Analyte & IS Signals) LC_MS->Data Quantification Quantification (Ratio of Analyte/IS) Data->Quantification Result Final Concentration Quantification->Result

Figure 2. Experimental workflow for Carbimazole bioanalysis.

Conclusion

The use of this compound as an internal standard for the quantitative analysis of Carbimazole by LC-MS/MS is strongly justified. Its isotopic relationship with the analyte ensures nearly identical behavior throughout the analytical process, leading to superior compensation for matrix effects and other sources of variability. This results in enhanced precision and accuracy compared to non-deuterated alternatives. The provided experimental protocol, based on a validated method for Carbimazole's active metabolite, offers a robust starting point for method development. For researchers, scientists, and drug development professionals, the selection of this compound is a critical step in generating high-quality, reliable, and defensible bioanalytical data.

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Carbimazole-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and preventing environmental contamination. Carbimazole-d5, a deuterated analog of Carbimazole, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols is essential due to its potential health risks, including its classification as a substance that may damage fertility or the unborn child.[1][2]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure. The substance is known to be hazardous, with potential for reproductive toxicity and damage to organs through prolonged or repeated exposure.[1][2]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Hand Protection Wear protective gloves. Consider double gloving.[1]
Eye/Face Protection Wear eye and face protection, such as safety glasses with side-shields or goggles.[1][3]
Skin and Body Protection Wear protective clothing to prevent skin contact.[1][3]
Respiratory Protection In case of insufficient ventilation or dust generation, wear suitable respiratory equipment.[3]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in a manner that avoids environmental release and complies with all applicable laws and regulations.[1][4] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[4]

  • Collection of Waste:

    • Collect waste this compound in suitable, closed, and properly labeled containers for disposal.[4]

    • Spilled material should be promptly collected and placed in a designated container for disposal.[4] Use a method that controls dust generation, such as a damp cloth or a filtered vacuum for dry solids.

  • Primary Disposal Method:

    • The primary and recommended method for disposal is through a licensed chemical destruction plant.[4]

    • Alternatively, controlled incineration with flue gas scrubbing is a viable option.[4]

  • Container Disposal:

    • Empty containers should be managed appropriately. They can be triply rinsed (or the equivalent) before being offered for recycling or reconditioning.[4]

    • Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[4]

    • Combustible packaging materials may also be disposed of via controlled incineration with flue gas scrubbing.[4]

  • Regulatory Compliance:

    • All disposal activities must be in accordance with local, state, and federal laws and regulations.[2][4]

    • Waste codes should be assigned by the user, preferably in consultation with waste disposal authorities, as they are application-specific rather than product-specific.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated collect Collect waste in a suitable, closed, and labeled container start->collect spill Is it a spill? collect->spill cleanup Clean up spill using appropriate PPE and methods to control dust spill->cleanup Yes container_type Is the container empty? spill->container_type No cleanup->container_type rinse Triple rinse the container container_type->rinse Yes puncture Puncture container to make it unusable container_type->puncture Yes (Alternative) disposal_method Select Disposal Method container_type->disposal_method No (Waste Product) recycle Offer for recycling or reconditioning rinse->recycle end End: Compliant Disposal recycle->end landfill Dispose of in a sanitary landfill (if permitted) puncture->landfill landfill->end incineration Controlled incineration with flue gas scrubbing disposal_method->incineration destruction_plant Licensed chemical destruction plant disposal_method->destruction_plant incineration->end destruction_plant->end

Caption: Decision workflow for the proper disposal of this compound and its containers.

References

Essential Safety and Logistics for Handling Carbimazole-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and logistical precision in the handling of specialized compounds like Carbimazole-d5 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling, and disposal protocols, designed to integrate seamlessly into your laboratory's safety procedures.

Personal Protective Equipment (PPE)

Carbimazole is classified as a hazardous drug, and its deuterated form, this compound, should be handled with the same level of caution.[1] The following PPE is required to minimize exposure and ensure personal safety.[2]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Hand Protection Chemotherapy-rated glovesDouble gloving is required. One pair should be worn under the gown cuff and the second pair over.[2] Gloves must meet ASTM D6978 standards.[3] Change gloves every 30 minutes or immediately if contaminated, torn, or punctured.[3]
Body Protection Disposable gownMust be made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2]
Coveralls ("Bunny Suit")For complete body protection, especially during large-scale handling or spill cleanup.[4]
Eye and Face Protection Safety gogglesRequired to protect against splashes or spills.[4] Eyeglasses or safety glasses with side shields are not sufficient.[3]
Face shieldShould be worn in conjunction with goggles for full facial protection.[4]
Respiratory Protection N95 RespiratorRequired when unpacking hazardous drugs not contained in plastic or if there is a risk of aerosolization.[3][4] Surgical masks do not provide adequate protection.[4]
Head and Shoe Covers Disposable coversRequired for handling hazardous drugs to prevent contamination.[3]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment when handling this compound.

Step-by-Step Handling Protocol

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[5][6]

    • Ensure all necessary PPE is available and inspected for integrity before use.[7]

    • Have spill cleanup materials readily accessible.

  • Donning PPE:

    • Wash hands thoroughly before putting on any PPE.[2]

    • Don shoe covers, hair cover, and the inner pair of gloves.

    • Put on the gown, ensuring complete coverage.[2]

    • Don the N95 respirator and ensure a proper fit.

    • Put on safety goggles and a face shield.[4]

    • Don the outer pair of gloves, ensuring they overlap the gown's cuffs.[2]

  • Compound Handling:

    • Handle this compound in a well-ventilated area, such as a chemical fume hood.[8]

    • Avoid all personal contact, including inhalation of dust.[8]

    • When weighing, use techniques that minimize dust generation.

    • For preparing solutions, use an appropriate solvent like methanol. Avoid acidic or basic solutions which can facilitate deuterium-hydrogen exchange.[9]

    • Keep containers securely sealed when not in use.[8]

  • Post-Handling:

    • Decontaminate the work surface.

    • Remove outer gloves and dispose of them in a designated hazardous waste container.[2]

    • Remove the gown, turning it inside out as it is removed.

    • Remove the remaining PPE in an order that minimizes cross-contamination (e.g., shoe covers, inner gloves, face shield, goggles, respirator, hair cover).

    • Wash hands thoroughly with soap and water after removing all PPE.[8]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[8]

Waste Segregation and Disposal Protocol

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant containerIncludes contaminated PPE (gloves, gowns, etc.), weighing papers, and disposable labware.
Liquid Waste Labeled, sealed, and chemically resistant containerIncludes unused solutions and solvent rinses. Do not discharge to sewer systems.[10]
Empty Containers Original or appropriate waste containerTriple rinse the container with a suitable solvent. The rinsate should be collected as liquid hazardous waste. Puncture the container to prevent reuse before disposal in an authorized landfill.[8][10]

All waste must be handled by a licensed chemical waste disposal service.[10]

Experimental Protocols

Preparation of Stock Solution

  • Allow the this compound container to equilibrate to room temperature before opening.

  • Under an inert atmosphere, such as nitrogen or argon, accurately weigh the required amount of the compound.[9]

  • Using a calibrated pipette, add the appropriate volume of a suitable solvent (e.g., methanol) to dissolve the compound completely.[9]

  • Transfer the stock solution to a labeled, airtight container, preferably an amber vial to protect from light.[9]

  • Store the stock solution at the recommended temperature, typically refrigerated at 4°C for short-term storage or -20°C for long-term storage.[9]

Visual Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_donning Donning PPE cluster_handling Compound Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area check_ppe Inspect PPE prep_area->check_ppe spill_kit Ready Spill Kit check_ppe->spill_kit wash_hands1 Wash Hands spill_kit->wash_hands1 don_inner Don Inner Gloves, Gown, Respirator wash_hands1->don_inner don_outer Don Goggles, Face Shield, Outer Gloves don_inner->don_outer handle Handle in Fume Hood don_outer->handle weigh Weigh Compound handle->weigh dissolve Prepare Solution weigh->dissolve store Seal and Store dissolve->store decontaminate Decontaminate Work Area store->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands2 Wash Hands remove_ppe->wash_hands2 dispose Dispose of Waste in Labeled Containers wash_hands2->dispose

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.